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Core Science & Biosynthesis

Foundational

Physicochemical properties of (2R)-4-hydroxy-3-methylphenylglycine

An In-depth Technical Guide A Technical Guide to the Physicochemical Characterization of (2R)-4-hydroxy-3-methylphenylglycine: A Framework for Novel Compound Analysis Abstract (2R)-4-hydroxy-3-methylphenylglycine is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide A Technical Guide to the Physicochemical Characterization of (2R)-4-hydroxy-3-methylphenylglycine: A Framework for Novel Compound Analysis

Abstract

(2R)-4-hydroxy-3-methylphenylglycine is a novel non-proteogenic amino acid, structurally related to the known compound (2R)-4-hydroxyphenylglycine (HPG), a component of glycopeptide antibiotics[1]. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, ultimately dictating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the complete physicochemical characterization of (2R)-4-hydroxy-3-methylphenylglycine. It synthesizes theoretical predictions based on its structural relation to HPG with detailed, field-proven experimental protocols for empirical validation. The objective is to equip researchers with the rationale and the methodology required to build a robust data package for this promising compound, ensuring a foundation of scientific integrity for future drug development efforts.

The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often linked to suboptimal physicochemical properties[2]. Properties such as solubility, ionization state (pKa), and lipophilicity are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[3]. A molecule with high target affinity but poor solubility may never achieve therapeutic concentrations in the body[4]. Similarly, a compound with unfavorable lipophilicity may exhibit poor absorption or high metabolic turnover[5]. Therefore, a holistic approach that integrates the optimization of these properties early in the discovery process is essential for success[5].

Introducing (2R)-4-hydroxy-3-methylphenylglycine: A Structural Perspective

(2R)-4-hydroxy-3-methylphenylglycine is an analogue of (2R)-4-hydroxyphenylglycine (HPG). The key structural modification is the introduction of a methyl group at the C3 position of the phenyl ring.

Structural Comparison:

CompoundStructureMolecular FormulaMolecular Weight
(2R)-4-hydroxyphenylglycine (HPG)Image of HPG structureC₈H₉NO₃167.16 g/mol [6]
(2R)-4-hydroxy-3-methylphenylglycineImage of target molecule structureC₉H₁₁NO₃181.19 g/mol

The addition of the C3-methyl group is predicted to have several key impacts:

  • Increased Lipophilicity: The non-polar methyl group will increase the molecule's affinity for lipid environments, which is expected to raise its LogP value.

  • Steric Effects: The methyl group may introduce steric hindrance, potentially influencing intermolecular interactions, crystal packing, and binding to biological targets.

  • Electronic Effects: As an electron-donating group, the methyl substituent may subtly alter the acidity of the nearby phenolic hydroxyl group.

This guide will systematically outline the methods to quantify these anticipated effects.

Core Physicochemical Properties: A Blueprint for Characterization

This section details the theoretical importance and experimental determination of the core physicochemical properties of (2R)-4-hydroxy-3-methylphenylglycine. For context, known values for the parent compound, HPG, are provided as a baseline.

Ionization Constants (pKa)

The pKa values define the extent of ionization of a molecule at a given pH. For our target compound, which possesses a carboxylic acid, an amino group, and a phenolic hydroxyl group, understanding its ionization state across the physiological pH range (approx. 1.5 to 8.0) is critical for predicting its solubility, absorption, and distribution.[3]

G A Cationic (pH < 2) B Zwitterionic (pH ~2-9) A->B pKa1 (COOH) C Anionic (pH ~9-10) B->C pKa2 (NH3+) D Dianionic (pH > 10) C->D pKa3 (Ar-OH)

Caption: Shake-flask method workflow for experimental LogP determination.

Experimental Protocol: Shake-Flask Method for LogP/LogD

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., phosphate buffered saline, pH 7.4 for LogD) and vice-versa by mixing and allowing them to separate. This step is critical to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration & Separation: Shake the mixture vigorously for a set time, then separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP or LogD using the formula: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state. It serves as a primary indicator of purity and provides insight into the strength of the crystal lattice.

Baseline Data (HPG): The melting point of HPG is approximately 240°C (with decomposition).[7]

Experimental Protocol: Capillary Melting Point Determination

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (<2°C) is indicative of high purity.

Spectroscopic and Analytical Confirmation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following standard techniques provide a comprehensive analytical profile.

Data Summary Table: Predicted vs. Baseline Physicochemical Properties

Property(2R)-4-hydroxyphenylglycine (Baseline)(2R)-4-hydroxy-3-methylphenylglycine (Predicted/Target)Rationale for Prediction / Experimental Goal
Molecular Weight 167.16 g/mol [6]181.19 g/mol Addition of -CH₂ group. To be confirmed by Mass Spec.
Melting Point ~240°C (dec.) To be determinedMay change due to different crystal packing.
Aqueous Solubility 5 g/L (20°C) [8]Likely lowerIncreased lipophilicity may reduce aqueous solubility.
pKa (COOH) ~2.15 [9]~2.2Minimal change expected.
LogP Low (negative value)Higher than baselineAddition of a lipophilic methyl group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). For example, starting with 5% acetonitrile and ramping to 95% over 20 minutes. The TFA ensures the protonation of acidic and basic groups for sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the phenyl ring shows strong absorbance (e.g., 275 nm).

  • Analysis: Inject a solution of the compound. Purity is calculated as the area of the main peak relative to the total area of all peaks. A purity level of >98% is typically desired for subsequent biological assays.

Spectroscopic Identification
  • ¹H NMR (Proton NMR): This will confirm the arrangement of protons. Key expected signals include the aromatic protons (which will show a different splitting pattern than HPG due to the methyl group), the alpha-proton, and the new methyl singlet.

  • ¹³C NMR (Carbon NMR): This will identify all unique carbon atoms in the molecule, including the additional methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight, and thus the elemental formula (C₉H₁₁NO₃), with high precision.[10]

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups: O-H stretch (hydroxyl), N-H stretch (amine), C=O stretch (carboxylic acid), and aromatic C-H stretches.[10][11]

Conclusion and Future Directions

The successful characterization of (2R)-4-hydroxy-3-methylphenylglycine using the framework outlined in this guide will generate a robust and reliable physicochemical data package. This foundational knowledge is indispensable for guiding rational decisions in subsequent stages of drug development, including formulation design, in vitro ADMET screening, and in vivo pharmacokinetic studies. By systematically determining these properties, researchers can de-risk their candidate molecule and build a solid, data-driven case for its advancement as a potential therapeutic agent.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed.
  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design.
  • Chemical Research in Toxicology. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
  • Thermo Fisher Scientific. (-)-4-Hydroxy-D-phenylglycine, 98+%.
  • ChemicalBook. 4-Hydroxy-L-phenylglycine CAS#: 32462-30-9.
  • Sigma-Aldrich. 4-Hydroxy-D-phenylglycine, ≥98%.
  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -.
  • Wikipedia. 4-Hydroxyphenylglycine.
  • Arzneimittelforschung. (1984). Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines.
  • PubChem. 4-Hydroxyphenylglycine.
  • ChemicalBook. (2026). 4-Hydroxy-L-phenylglycine.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid: A Guide for Structural Elucidation

Executive Summary & Analytical Context (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid—commonly referred to as D-4-hydroxy-3-methylphenylglycine—is a highly specialized non-proteinogenic amino acid. It serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid—commonly referred to as D-4-hydroxy-3-methylphenylglycine—is a highly specialized non-proteinogenic amino acid. It serves as a critical chiral synthon and side-chain precursor in the development of semi-synthetic β -lactam antibiotics and peptide-based therapeutics.

For drug development professionals and analytical scientists, the primary challenge in characterizing this molecule via mass spectrometry lies in its isobaric relationship with endogenous amino acids, most notably L-Tyrosine . Both molecules share the molecular formula C9​H11​NO3​ and an exact monoisotopic mass of 181.0739 Da. This in-depth technical guide provides the mechanistic causality behind its electrospray ionization (ESI) fragmentation, detailing a self-validating analytical protocol to differentiate this phenylglycine derivative from its structural isomers[1].

Physicochemical Properties & Primary Ionization

In positive electrospray ionization (ESI+), the primary aliphatic amine acts as the most basic site, readily accepting a proton to form the [M+H]+ precursor ion at m/z 182.0812 .

Quantitative Data Summary: Predicted CID Fragments

The table below summarizes the exact masses and neutral losses critical for quadrupole or time-of-flight (TOF) targeted analysis.

Fragment IonExact Mass (m/z)FormulaNeutral LossMechanistic Origin
[M+H]+ 182.0812 [C9​H12​NO3​]+ N/APrecursor Ion
[M+H−NH3​]+ 165.0546 [C9​H9​O3​]+ 17.0265 Da ( NH3​ )Amine deamination
[M+H−H2​O]+ 164.0706 [C9​H10​NO2​]+ 18.0106 Da ( H2​O )Carboxyl dehydration
Immonium Ion 136.0757 [C8​H10​NO]+ 46.0055 Da ( HCOOH ) α -cleavage (Base Peak)
Resonance Cation 119.0492 [C8​H7​O]+ 63.0320 Da ( HCOOH+NH3​ )Secondary deamination
Tropylium Ion 91.0542 [C7​H7​]+ 91.0270 Da (Multiple)Aromatic ring expansion

Mechanistic Fragmentation Pathways (The "Why")

To confidently annotate the MS/MS spectra of phenylglycine derivatives, one must understand the thermodynamic drivers behind the collision-induced dissociation (CID) pathways[2].

Pathway A: α -Cleavage and Immonium Ion Formation

The hallmark of α -amino acid fragmentation under low-energy CID is the loss of the carboxyl group[3]. For (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid, the expulsion of formic acid ( HCOOH , 46 Da) or the combined loss of water and carbon monoxide ( H2​O+CO ) yields the immonium ion at m/z 136.08 .

  • Causality: Unlike aliphatic amino acids, the immonium ion of this molecule ( HO−C6​H3​(CH3​)−CH=NH2+​ ) places the formal positive charge in direct conjugation with the electron-rich 4-hydroxy-3-methylphenyl ring. This exceptional resonance stabilization drastically lowers the appearance energy for this transition, making m/z 136 the dominant base peak.

Pathway B: Differentiating the "Tyrosine Trap"

Because Tyrosine also produces an [M+H]+ at 182.08 and an immonium ion at 136.08[1], distinguishing the two requires analyzing secondary cleavages.

  • Tyrosine (Phenylalanine derivative): Contains a β -carbon. Its immonium ion ( HO−C6​H4​−CH2​−CH=NH2+​ ) undergoes facile cleavage of the Cα​−Cβ​ bond to lose CH2​=NH (29 Da), yielding a stable hydroxybenzyl cation at m/z 107 .

  • Phenylglycine Derivative: Lacks a β -carbon. The immonium ion cannot lose 29 Da. Instead, it is forced to expel ammonia ( NH3​ , 17 Da) to form a highly conjugated benzylic/tropylium-like cation at m/z 119.05 [4]. The presence of a strong m/z 119 peak and the absence of m/z 107 is the definitive diagnostic marker for the phenylglycine core.

MS_Fragmentation M [M+H]+ m/z 182.08 Imm Immonium Ion m/z 136.08 M->Imm - HCOOH (-46 Da) Alpha-Cleavage LossNH3 [M+H - NH3]+ m/z 165.05 M->LossNH3 - NH3 (-17 Da) LossH2O [M+H - H2O]+ m/z 164.07 M->LossH2O - H2O (-18 Da) Sec1 Resonance Cation m/z 119.05 Imm->Sec1 - NH3 (-17 Da) Diagnostic for Phenylglycines Trop Tropylium Ion m/z 91.05 Sec1->Trop - CO (-28 Da) Ring Rearrangement

Fig 1. Primary ESI+ collision-induced dissociation pathways of the phenylglycine derivative.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure absolute trustworthiness in metabolite profiling or impurity analysis, the analytical method must continuously prove its own validity. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a tandem mass spectrometer, incorporating an internal System Suitability Test (SST) to prevent isobaric misidentification.

Step 1: System Suitability & Calibration (The Self-Validation Step)
  • Prepare a mixed standard solution containing 100 ng/mL of L-Tyrosine and 100 ng/mL of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid in 90:10 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse the standard and optimize the Collision Energy (CE). Ramp CE from 10 eV to 35 eV using Argon or Nitrogen as the collision gas.

  • Validation Gate: The system is deemed valid only if the MS/MS spectrum of the phenylglycine peak exhibits an m/z 107 relative abundance of <5% , while the Tyrosine peak exhibits an m/z 107 abundance of >40% . This proves the collision cell energy is accurately calibrated to differentiate the isomers.

Step 2: Chromatographic Separation (HILIC)
  • Rationale: As a highly polar zwitterion, this amino acid exhibits poor retention on standard C18 reversed-phase columns. HILIC ensures adequate retention ( k′>2 ) and prevents ion suppression from early-eluting void volume salts.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures full protonation of the amine).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 6 mins. (Note: In HILIC, high aqueous concentration is the strong eluent).

Step 3: Mass Spectrometry Parameters (Targeted MRM/PRM)
  • Source: ESI in Positive Mode.

  • Capillary Voltage: +3.0 kV.

  • Desolvation Temperature: 350 °C (Optimized to prevent thermal degradation of the carboxyl group prior to ionization).

  • Transitions Monitored:

    • Quantifier: 182.1 136.1 (CE: 15 eV)

    • Qualifier 1: 182.1 119.1 (CE: 22 eV)

    • Qualifier 2: 182.1 91.1 (CE: 30 eV)

LCMS_Workflow SST 1. System Suitability Validate CE with Tyrosine LC 2. HILIC Separation 10mM NH4Fa / MeCN SST->LC MS 3. ESI+ MS/MS Precursor: 182.08 LC->MS Data 4. Spectral Analysis Monitor 136/119 Ratio MS->Data

Fig 2. Self-validating LC-MS/MS workflow for isobaric amino acid differentiation.

References

  • Tamulienė, J., et al. "Fragmentation of tyrosine by low-energy electron impact." The European Physical Journal D, Springer Nature. [Link][3]

  • National Center for Biotechnology Information. "L-Tyrosine | C9H11NO3 | CID 6057 - PubChem." PubChem Database, U.S. National Library of Medicine.[Link][1]

  • Sakai, M., et al. "Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues." Journal of the Mass Spectrometry Society of Japan, J-STAGE. [Link][2]

  • National Center for Biotechnology Information. "Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues - PMC." PubMed Central, U.S. National Library of Medicine. [Link][4]

Sources

Foundational

Engineering Efficacy: The Biological Activity of Substituted Phenylglycine Derivatives

Executive Summary Substituted phenylglycine derivatives have emerged as highly versatile building blocks in modern medicinal chemistry and drug development. Characterized by a unique structural topology where a phenyl ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylglycine derivatives have emerged as highly versatile building blocks in modern medicinal chemistry and drug development. Characterized by a unique structural topology where a phenyl ring is directly attached to the alpha-carbon, these non-proteinogenic amino acids offer exceptional conformational rigidity. This technical guide explores the dual utility of phenylglycine derivatives: as highly selective modulators of central nervous system (CNS) targets, specifically Metabotropic Glutamate Receptors (mGluRs), and as potent peptidomimetics in the development of antiviral protease inhibitors.

Conformational Rigidity: The Mechanistic Core

The incorporation of phenylglycine and its derivatives into small molecules and peptides is a proven strategy to enhance biological activity, metabolic stability, and receptor affinity[1]. The direct attachment of the bulky phenyl group to the alpha-carbon creates significant steric hindrance, which restricts the rotational freedom of the amino acid backbone. In rational drug design, this rigidity is a profound asset. When substituted phenylglycine derivatives are employed as topological probes, they lock the molecule into specific spatial orientations, allowing researchers to precisely map and exploit the binding pockets of complex receptors and enzymes.

CNS Pharmacology: Modulating Metabotropic Glutamate Receptors

Receptor Binding and Subtype Selectivity

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a critical role in modulating synaptic transmission and neuronal excitability[1]. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, which activate phospholipase C (PLC) to trigger intracellular calcium mobilization[2].

Phenylglycine derivatives act as competitive antagonists or partial agonists by binding directly to the Amino Terminal Domain (ATD) of these receptors[3]. The biological activity is highly dependent on specific atomic interactions; for example, the agonist profile of 3-hydroxyphenylglycine (3HPG) is dictated by its hydrogen-bonding interaction with Arg358 in the mGluR1 ATD, a residue critical for the signal transduction process[3].

Furthermore, alpha-substitution on the phenylglycine core dictates receptor subtype selectivity. Studies on 4 demonstrate that small aliphatic groups at the alpha-position maintain strict mGluR1 antagonism[4]. Conversely, introducing bulky groups, such as in alpha-cyclopropyl-4-CPG, shifts the steric compatibility to favor mGluR5 antagonism[4].

mGluR_Signaling PG Phenylglycine Derivative (e.g., DHPG / 4-CPG) mGluR Group I mGluR (Amino Terminal Domain) PG->mGluR Binds/Modulates Gq Gq Protein Complex mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Catalyzes IP3 IP3 Pathway PIP2->IP3 Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers ER Channels

Group I mGluR signaling pathway modulated by substituted phenylglycine derivatives.

Protocol: Self-Validating Intracellular Ca2+ Mobilization Assay

To quantify the biological activity of phenylglycine derivatives at mGluRs, a robust, self-validating calcium flux assay is required.

  • Step 1: Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing either mGluR1a or mGluR5a in 96-well black-walled plates. Concurrently plate an isogenic null-vector CHO cell line as a negative control.

  • Step 2: Fluorophore Loading: Incubate cells with the calcium-sensitive dye Fluo-4 AM (3 µM) and Pluronic F-127 for 45 minutes at 37°C. Wash thoroughly with assay buffer to remove extracellular dye.

  • Step 3: Baseline & Compound Addition: Record baseline fluorescence for 10 seconds. Inject the substituted phenylglycine derivative (e.g., alpha-cyclopropyl-4-CPG) at varying concentrations (1 nM to 100 µM).

  • Step 4: Agonist Challenge: For antagonist evaluation, challenge the cells with an EC80 concentration of L-glutamate.

  • Step 5: Kinetic Readout: Measure peak fluorescence (Ex: 488 nm / Em: 525 nm) using a high-throughput kinetic plate reader.

  • Causality & Validation: The use of the null-vector CHO cell line ensures that the observed calcium flux is entirely dependent on the transfected mGluR and not an artifact of endogenous receptors. Including a known competitive antagonist like (S)-MCPG as a positive control self-validates the assay, proving that the inhibition is occurring specifically at the glutamate binding pocket.

Antiviral Peptidomimetics: Phenylglycine as an Arginine Mimetic

Zika Virus NS2B-NS3 Protease Inhibition

Beyond CNS applications, substituted phenylglycines are pivotal in antiviral drug development. The Zika virus (ZIKV) NS2B-NS3 serine protease is a critical enzyme for viral replication and a primary therapeutic target[5]. Traditional peptide inhibitors often suffer from poor bioavailability and rapid proteolytic degradation.

Recent5 have demonstrated that incorporating a 4-substituted phenylglycine residue at the P1 position of substrate-like linear tripeptides yields exceptional results[5]. In this context, the phenylglycine derivative acts as an arginine-mimicking group[6]. This strategic substitution, combined with a benzylamide C-terminal fragment, generated highly potent non-covalent inhibitors achieving an IC50 of 30 nM, alongside excellent selectivity against trypsin-like proteases and proteases from other flaviviruses (e.g., Dengue and West Nile Virus)[5].

SAR_Evolution Base Linear Tripeptide Substrate P1 P1 Position (4-Substituted PG) Base->P1 Optimization CTerm C-Terminal (Benzylamide) Base->CTerm Optimization Arg Arginine Mimetic Interaction P1->Arg Structural Role Potency High Potency Inhibitor (IC50 = 30 nM) CTerm->Potency Enhances Selectivity Arg->Potency Drives Affinity

SAR evolution logic for Zika NS2B-NS3 protease inhibitors using phenylglycine.

Protocol: Self-Validating FRET-Based Protease Inhibition Assay

To accurately determine the IC50 of phenylglycine-based peptidomimetics against viral proteases, a continuous FRET (Förster Resonance Energy Transfer) assay is utilized.

  • Step 1: Enzyme Preparation: Dilute recombinant ZIKV NS2B-NS3 protease in assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS) to a final working concentration of 5 nM.

  • Step 2: Inhibitor Incubation: Dispense the 4-substituted phenylglycine tripeptide inhibitors across a 10-point concentration gradient into a 384-well microplate. Incubate with the enzyme for 30 minutes at room temperature to allow equilibrium binding.

  • Step 3: Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC) at a concentration equivalent to its Km value.

  • Step 4: Kinetic Measurement: Monitor the release of AMC continuously for 20 minutes (Ex: 380 nm / Em: 460 nm) to calculate initial cleavage velocities (V0).

  • Causality & Validation: The assay is self-validating through the inclusion of a baseline peptide lacking the phenylglycine modification (using natural arginine at P1). By comparing the kinetic cleavage rates, researchers can definitively attribute the massive drop in IC50 to the specific arginine-mimicking properties and conformational rigidity of the 4-substituted phenylglycine, ruling out non-specific hydrophobic aggregation.

Quantitative Activity Profiles

The following table summarizes the biological activity and structural causality of key substituted phenylglycine derivatives discussed in this guide:

Derivative / CompoundTarget Receptor / EnzymeBiological ActivityKey Structural Causality
(S)-4-CPG mGluR1Selective AntagonistSmall alpha-aliphatic group fits the mGluR1 ATD pocket.
Alpha-cyclopropyl-4-CPG mGluR5Selective AntagonistBulky alpha-substitution creates steric clashes in mGluR1, favoring mGluR5.
3HPG mGluR1Partial Agonist3-hydroxy substitution forms a critical hydrogen bond with Arg358.
4-Substituted PG Tripeptide ZIKV NS2B-NS3 ProteasePotent Inhibitor (IC50 = 30 nM)Acts as an arginine-mimetic at the P1 position, enhancing binding affinity.

References

  • Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Homology Modeling of Metabotropic Glutamate Receptors. Structural Motifs Affecting Binding Modes and Pharmacological Profile of mGluR1 Agonists and Competitive Antagonists. Journal of Medicinal Chemistry (ACS).
  • Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. PMC (NIH).
  • SAR evolution towards potent C-terminal carboxamide peptide inhibitors of Zika virus NS2B-NS3 protease. Bioorganic & Medicinal Chemistry (PubMed).
  • Antagonist activity of alpha-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. PubMed.

Sources

Exploratory

Beyond Nature's Alphabet: A Technical Guide to Unnatural Amino Acids in Peptide Therapeutics

Introduction: Overcoming the Limitations of Natural Peptides Peptides represent a highly attractive class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1][2] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Limitations of Natural Peptides

Peptides represent a highly attractive class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1][2] Their endogenous nature often translates to high target specificity and a favorable safety profile.[3] However, the clinical potential of natural peptides is frequently undermined by inherent pharmacological weaknesses, including rapid degradation by proteases, poor membrane permeability, and short in-vivo half-lives.[1][][5] These limitations have historically constrained their development, particularly for oral administration.[6]

The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a cornerstone of modern medicinal chemistry, offering a powerful toolkit to systematically address these challenges.[1][5][7] UAAs, which encompass any amino acid beyond the 22 proteinogenic ones, introduce novel chemical functionalities, steric properties, and conformational constraints.[1][] This guide provides an in-depth technical overview of the role of UAAs in peptide drug design, focusing on the causality behind their application, detailed synthetic protocols, and their profound impact on therapeutic potential.

Section 1: The Strategic Imperative for UAAs in Peptide Drug Design

From an application standpoint, the rationale for incorporating UAAs is to rationally re-engineer a peptide's physicochemical properties to enhance its "drug-likeness." This is not a trial-and-error process but a targeted strategy to overcome specific pharmacokinetic and pharmacodynamic hurdles.

Enhancing Proteolytic Stability

The primary driver for UAA incorporation is to confer resistance to enzymatic degradation.[8] Endogenous proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[8] By introducing structures that disrupt this recognition, we can effectively "armor-plate" the peptide.[9]

  • D-Amino Acids: The most direct strategy is the substitution of an L-amino acid with its D-enantiomer. This simple stereochemical inversion renders the adjacent peptide bond unrecognizable to most proteases, dramatically increasing the peptide's half-life in serum.[8][10][11] For instance, peptides containing D-amino acid substitutions have shown high stability against enzymes like trypsin and in fetal calf serum.[10] This mechanistic insight into poor binding affinity between D-peptides and proteases helps in the rational design of protease-resistant antimicrobial peptides (AMPs).[12]

  • N-Methylation: Adding a methyl group to the backbone amide nitrogen (N-methylation) introduces steric hindrance that prevents the protease's catalytic machinery from accessing the peptide bond.[13][14] This modification also disrupts the hydrogen-bonding network, which can improve solubility and, critically, membrane permeability, potentially improving oral bioavailability.[6][14][15] The multiply N-methylated natural product, cyclosporine, is a classic example of how this modification can lead to excellent pharmacokinetic profiles.[15][16]

Modulating Conformation and Potency

UAAs are instrumental in constraining the conformational flexibility of a peptide. While native peptides are often highly flexible in solution, their biologically active state is typically a single, well-defined conformation bound to a receptor. By using UAAs to pre-organize the peptide into this active shape, we can significantly enhance binding affinity and potency.

  • Peptide Stapling: This technique involves introducing two UAA "anchors" with reactive side chains (e.g., olefin-bearing amino acids) at specific positions (commonly i and i+4 or i and i+7) within a peptide sequence.[17] A subsequent chemical reaction, such as ring-closing metathesis, forms a covalent "staple" that locks the peptide into an α-helical conformation.[18][][20] This not only enhances target binding but also improves proteolytic resistance and cell permeability.[18]

  • α,α-Disubstituted Amino Acids: Incorporating amino acids with two side-chain substituents at the α-carbon, such as aminoisobutyric acid (Aib), restricts the permissible bond angles (phi/psi angles), promoting the formation of stable secondary structures like helices and turns.[21] This conformational rigidity can lead to enhanced receptor selectivity and stability.[22]

The strategic placement of different UAAs allows for fine-tuning of a peptide's structure to optimize its interaction with its biological target.[23]

UAA_Advantages cluster_Peptide Native Peptide cluster_Therapeutic Enhanced Peptide Therapeutic P Flexible & Unstable (L-Amino Acids) Protease Proteolytic Enzymes P->Protease Degradation Receptor Target Receptor P->Receptor Weak Binding UAA UAA Incorporation P->UAA Chemical Synthesis (SPPS) TP Constrained & Stable (UAA-Containing) TP->Protease Blocked TP->Receptor High-Affinity Binding UAA->TP

Caption: Strategic incorporation of UAAs enhances peptide drug properties.

Section 2: A Practical Guide to UAA Incorporation via SPPS

Solid-phase peptide synthesis (SPPS) is the workhorse technique for creating UAA-containing peptides.[24] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[25] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Detailed Experimental Protocol: Manual Fmoc-SPPS of a UAA-Containing Peptide

This protocol outlines a single coupling cycle for incorporating a UAA. The process is iterative for each amino acid in the sequence.

System: Manual synthesis using a reaction vessel with a sintered glass filter. Scale: 0.1 mmol Resin: Rink Amide resin (for a C-terminal amide).

Materials:

  • Fmoc-Rink Amide resin (e.g., 0.3-0.8 mmol/g loading)

  • Fmoc-protected natural and unnatural amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Cleavage Cocktail (e.g., Reagent K): 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)

Workflow:

  • Resin Preparation & Swelling: a. Place the resin (e.g., ~200 mg for 0.5 mmol/g loading) into the reaction vessel.[24] b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. This is critical for exposing the reactive sites on the resin.[24] c. Drain the DMF through the filter.

  • Fmoc Deprotection (N-terminal Amine Exposure): a. Add a 20% piperidine/DMF solution to the resin.[24] b. Agitate for 3 minutes, drain, and repeat with fresh piperidine solution for an additional 10-15 minutes. The piperidine base cleaves the Fmoc group, exposing the free amine for the next coupling step. c. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

  • UAA Coupling (Peptide Bond Formation): a. In a separate vial, dissolve the Fmoc-UAA (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. b. Pre-activation: Allow the mixture to stand for 2-5 minutes. This forms the highly reactive acyl-guanidinium species, which is the active ester that will react with the free amine on the resin. c. Add the activated UAA solution to the resin. d. Agitate the reaction for 1-4 hours at room temperature. Causality Note: UAAs with bulky side chains or N-methylation may require longer coupling times or more potent coupling reagents like HATU to overcome steric hindrance.[15][24] e. Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring and Capping (Optional but Recommended): a. Perform a Kaiser (ninhydrin) test to check for completion. A blue bead color indicates free primary amines and an incomplete reaction. A yellow/clear color indicates success. b. If the coupling is incomplete, repeat step 3. If it remains incomplete, any unreacted amines should be "capped" by treating the resin with an acetic anhydride/DIEA solution to prevent the formation of deletion sequences.[24]

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cold cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[24] The strong acid (TFA) cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously. Scavengers (EDT, TIS) are crucial to trap the highly reactive carbocations released from the protecting groups, preventing side reactions with sensitive residues like Trp or Met. c. Filter the resin and collect the TFA solution containing the cleaved peptide.[24] d. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[24] e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[24]

  • Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[24] b. Confirm the identity and purity of the final product by mass spectrometry (MS).[24]

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. UAA Coupling (Fmoc-UAA, HATU, DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser 4. Kaiser Test (Check for free amines) wash2->kaiser kaiser->couple Incomplete (Recouple) repeat Repeat Steps 2-4 for next AA kaiser->repeat Coupling Complete repeat->deprotect cleave 5. Cleavage & Deprotection (TFA Cocktail) repeat->cleave Final AA Added purify 6. Purification & Analysis (RP-HPLC, Mass Spec) cleave->purify end Final UAA-Peptide purify->end

Caption: Workflow for Fmoc-based solid-phase synthesis of a UAA-peptide.

Section 3: Impact of UAAs on Peptide Properties: A Quantitative Look

The introduction of UAAs can dramatically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a peptide. The table below summarizes the effects of common UAA modifications.

Modification TypeExample UAAPrimary Effect(s)Impact on Half-LifeImpact on Receptor Affinity
Stereochemical Inversion D-AlanineBlocks protease recognition[8][10]Significant Increase[8]Variable; can increase, decrease, or have no effect[8]
Backbone Modification N-Methyl-GlycineSteric shield at amide bond; reduces H-bond donors[14]Significant Increase[15]Can modulate conformation and selectivity[13][15]
Side-Chain Extension Norleucine (Nle)Increases hydrophobicityModerate IncreaseOften used as a stable isostere for Methionine
Conformational Constraint Stapled PeptidesStabilizes α-helix[18]Significant Increase[18]Often Increased due to pre-organization[18]
Side-Chain Cyclization Aminopiperidine-4-carboxylic acidIntroduces rigid ring structureSignificant IncreaseCrucial for activity in some drugs (e.g., Difelikefalin)[26]

Data is illustrative and specific effects are sequence- and target-dependent.

For example, Triptorelin, a gonadotropin-releasing hormone (GnRH) analog, incorporates a D-Tryptophan at position 6. This single substitution extends its half-life to hours compared to the mere minutes of the natural GnRH.[27] Similarly, Lanreotide, a somatostatin analog, contains two UAAs and is formulated for release over a month, a stark contrast to the 3-minute half-life of endogenous somatostatin.[27]

Section 4: Essential Characterization of UAA-Containing Peptides

Rigorous analytical characterization is a self-validating step, essential to confirm the successful synthesis and purity of the final peptide product. The unique structures of UAAs necessitate a robust analytical workflow.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for both purification and purity assessment.[28] A gradient of an organic solvent (typically acetonitrile) in water, with an ion-pairing agent like TFA, is used to separate the target peptide from impurities such as deletion sequences, incompletely deprotected products, or byproducts from the cleavage process.[29]

  • Mass Spectrometry (MS): MS is non-negotiable for identity confirmation.[28]

    • Intact Mass Analysis: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to measure the molecular weight of the purified peptide. The observed mass must match the calculated theoretical mass for the UAA-containing sequence.[30]

    • Tandem MS (MS/MS): To confirm the exact position of the UAA, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. The mass difference between adjacent fragment ions corresponds to the mass of the amino acid residue at that position, providing sequence-level verification.[30][31]

Section 5: Case Studies: UAAs in Approved Therapeutics

The impact of UAAs is not merely theoretical; it is validated by numerous peptide drugs on the market.[32]

  • Difelikefalin (Korsuva™): An agonist of the kappa opioid receptor, this peptide contains three D-amino acids (D-Phe, D-Phe, D-Leu) and a highly unusual cyclic UAA, 4-aminopiperidine-4-carboxylic acid. The D-amino acids provide stability, while the unique cyclic UAA was found to be crucial for its receptor activity and selectivity.[26]

  • Semaglutide (Ozempic®/Wegovy®): A GLP-1 receptor agonist for diabetes and weight management, Semaglutide contains a UAA (α-aminoisobutyric acid, Aib) at position 8. The Aib residue helps to protect the peptide from degradation by the DPP-4 enzyme, a primary clearance pathway for native GLP-1. This, combined with a fatty acid side chain that promotes albumin binding, extends its half-life to approximately one week.

Conclusion and Future Outlook

Unnatural amino acids are indispensable tools in modern peptide drug discovery, providing medicinal chemists with a rational and powerful means to overcome the inherent limitations of natural peptides.[1][] By conferring proteolytic resistance, modulating conformation, and enhancing pharmacokinetic profiles, UAAs have been instrumental in converting promising peptide leads into successful clinical therapies.[6][7] The continued development of novel UAA structures and more efficient synthetic incorporation methods will undoubtedly expand the therapeutic landscape, enabling the design of next-generation peptide drugs with improved efficacy, safety, and patient convenience.

References

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link]

  • Brik, A. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1361-1373. Retrieved from [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

  • Hong, S. Y., et al. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 54(5), 428-434. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Non-Natural Amino Acids in Drug Design. Pharmaceuticals. Retrieved from [Link]

  • Sharma, K. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

  • University of California - Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. ScienceDaily. Retrieved from [Link]

  • Harrison, R. S., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(5), 783-793. Retrieved from [Link]

  • Lu, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 599003. Retrieved from [Link]

  • Chem & Bio Engineering. (2024, June 11). Recent Advances in Metal-Free Peptide Stapling Strategies. Retrieved from [Link]

  • MDPI. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. Retrieved from [Link]

  • Yousif, A. M., et al. (2023). Peptide drugs present in the market contain unnatural amino acids. ResearchGate. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from [Link]

  • Roy, P., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(2), 526-539. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Medicinal Chemistry, 17(28), 3185-3203. Retrieved from [Link]

  • Dong, J., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical Sciences, 110(10), 3467-3479. Retrieved from [Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

  • Strasser, D. S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8451. Retrieved from [Link]

  • MDPI. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5220. Retrieved from [Link]

  • Moiola, M., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. Retrieved from [Link]

  • American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. Retrieved from [Link]

  • PMC. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]

  • Saneii, H., et al. (1991). Methods for solid phase peptide synthesis which employ a minimum of instrumentation. International Journal of Peptide and Protein Research, 38(4), 346-352. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the role of unnatural amino acids in antimicrobial peptides. Retrieved from [Link]

  • Google Patents. (2007, June 15). US12043646B2 - Methods and systems for solid phase peptide synthesis.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • MS Vision. (2024, November 12). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Agilent. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • American Laboratory. (2016, April 4). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. Retrieved from [Link]

Sources

Foundational

In Silico Modeling of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic Acid Interactions with Penicillin G Acylase: A Technical Guide

Abstract This technical guide provides a comprehensive walkthrough of the in silico methodologies used to model the interaction between (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid and its target enzyme, Penicill...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to model the interaction between (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid and its target enzyme, Penicillin G Acylase (PGA). This molecule, a crucial precursor in the synthesis of semi-synthetic β-lactam antibiotics, offers a pertinent case study for researchers, scientists, and drug development professionals engaged in enzyme-ligand interaction studies. We will delve into the rationale behind the selection of computational tools and parameters, and provide step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. The overarching goal is to equip the reader with the foundational knowledge and practical steps required to conduct robust in silico analyses of small molecule interactions with protein targets.

Introduction: The Significance of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic Acid and In Silico Modeling

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid, also known as 4-Hydroxy-D-phenylglycine, is a non-proteinogenic amino acid of significant industrial importance. It serves as a key chiral side-chain for the enzymatic synthesis of a range of blockbuster semi-synthetic β-lactam antibiotics, including cephalexin, ampicillin, and amoxicillin.[1] The enzyme at the heart of this process is Penicillin G Acylase (PGA), which catalyzes the acylation of a β-lactam nucleus with the afore-mentioned side-chain precursor.[2][3]

Understanding the molecular interactions between (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid and PGA is paramount for optimizing antibiotic synthesis and for the rational design of novel biocatalysts with improved efficiency and substrate specificity. In silico modeling offers a powerful and cost-effective avenue to explore these interactions at an atomic level.[4] By simulating the binding event and the dynamics of the enzyme-ligand complex, we can gain insights into the key residues involved in substrate recognition, the conformational changes that occur upon binding, and the energetic landscape of the interaction.

This guide will utilize the high-resolution crystal structure of Escherichia coli Penicillin G Acylase (PDB ID: 1GK9) as the receptor for our in silico investigations.[5][6]

The In Silico Modeling Workflow: A Conceptual Overview

Our exploration of the interaction between (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid and Penicillin G Acylase will follow a multi-step computational workflow. Each step builds upon the previous one, providing a progressively deeper understanding of the molecular recognition process.

workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Select best pose Binding_Analysis Binding Mode Analysis MD_Sim->Binding_Analysis Stability_Analysis System Stability Analysis MD_Sim->Stability_Analysis Pharmacophore Pharmacophore Modeling Binding_Analysis->Pharmacophore

Caption: A generalized workflow for in silico enzyme-ligand interaction studies.

Part I: System Preparation - Laying the Foundation for Accurate Simulations

The fidelity of any in silico model is critically dependent on the quality of the initial structures. This section details the essential preparatory steps for both the ligand and the receptor.

Ligand Preparation

The 3D structure of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid can be obtained from databases such as PubChem. The primary objectives of ligand preparation are to generate a valid 3D conformation and to assign correct atom types and partial charges.

Protocol 1: Ligand Preparation using Avogadro

  • Obtain Ligand Structure: Download the 3D structure of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid in SDF or MOL2 format from a chemical database.

  • Energy Minimization: Import the structure into Avogadro. Use the "Auto Optimization" tool with the MMFF94 force field to obtain a low-energy conformation.

  • Charge Assignment: Ensure that appropriate partial charges are assigned. This is often handled by the docking software during its preparation steps.

  • Save in PDBQT format: For use with AutoDock Vina, the prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.

Receptor Preparation

The crystal structure of Penicillin G Acylase (PDB ID: 1GK9) will serve as our receptor.[5][6] Preparation of the receptor involves removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Protocol 2: Receptor Preparation using UCSF Chimera

  • Fetch PDB Structure: Open UCSF Chimera and fetch the PDB structure 1GK9.

  • Remove Heteroatoms: Delete water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

  • Add Hydrogens: Use the "AddH" tool to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assign Charges: Use the "Add Charge" tool to assign AMBER ff14SB charges to the protein.

  • Save as PDB: Save the cleaned and prepared protein structure as a PDB file.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] This allows us to generate a plausible 3D model of the enzyme-ligand complex and to estimate the binding affinity.

The Rationale Behind Docking Parameter Selection

The choice of docking software and the definition of the search space are critical for obtaining meaningful results. We will use AutoDock Vina due to its accuracy and computational efficiency. The search space, or "grid box," should encompass the known active site of Penicillin G Acylase.

Table 1: Docking Parameters for AutoDock Vina

ParameterValueRationale
Receptor File1gk9_prepared.pdbqtPrepared structure of Penicillin G Acylase.
Ligand Fileligand.pdbqtPrepared structure of the ligand.
Grid Center (x, y, z)To be determinedCentered on the active site residues.
Grid Size (x, y, z)60, 60, 60 (Å)Sufficient to cover the entire active site.
Exhaustiveness16Increases the thoroughness of the conformational search.
Protocol for Molecular Docking

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared PDB files for the receptor and ligand to the PDBQT format using AutoDock Tools.

  • Define the Grid Box: In AutoDock Tools, identify the active site of PGA (residues such as Serβ1, Asnβ241 are known to be catalytically important) and define a grid box that encompasses this region.[5]

  • Create Configuration File: Generate a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Part III: Molecular Dynamics Simulation - Exploring the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the enzyme-ligand complex, molecular dynamics (MD) simulations allow us to observe the system's behavior over time.[2] This provides insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex.

The Logic of MD Simulation Setup

We will use GROMACS, a versatile and widely used package for performing MD simulations.[6] The simulation will be set up in a solvated environment with physiological ion concentrations to mimic cellular conditions.

md_workflow Start Start with Docked Complex Topology Generate Topology Start->Topology Solvation Solvate the System Topology->Solvation Ions Add Ions Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Protocol for GROMACS MD Simulation

Protocol 4: MD Simulation with GROMACS

  • Generate Topology: Use the gmx pdb2gmx command to generate a topology for the protein using the AMBER99SB-ILDN force field. A separate topology file for the ligand needs to be generated using a tool like the Automated Topology Builder (ATB) or AmberTools.

  • Create the Complex: Combine the protein and ligand coordinate files and their topologies.

  • Define the Simulation Box: Use gmx editconf to create a cubic simulation box around the complex.

  • Solvation: Solvate the box with water molecules using gmx solvate.

  • Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration using gmx genion.

  • Energy Minimization: Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

  • Equilibration: Perform two phases of equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble. This stabilizes the temperature and pressure of the system.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify key hydrogen bonds and other interactions.

Part IV: Pharmacophore Modeling - Identifying Key Chemical Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This information can be invaluable for virtual screening and lead optimization.

Rationale for Pharmacophore Feature Selection

Based on the docked pose and the MD simulation, we can identify the key interactions between (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid and Penicillin G Acylase. These interactions will form the basis of our pharmacophore model.

Table 2: Potential Pharmacophoric Features

Feature TypeDescription
Hydrogen Bond DonorThe amino group of the ligand.
Hydrogen Bond AcceptorThe carboxylate group and the hydroxyl group of the ligand.
Aromatic RingThe phenyl ring of the ligand.
Hydrophobic CenterThe methyl group on the phenyl ring.
Protocol for Pharmacophore Model Generation

Protocol 5: Ligand-Based Pharmacophore Modeling

  • Extract Ligand Conformation: From the MD simulation trajectory, extract a representative conformation of the ligand in the bound state.

  • Define Pharmacophore Features: Using a tool like LigandScout or the pharmacophore modeling module in MOE, identify the key chemical features of the ligand that are involved in interactions with the receptor.[5]

  • Generate the Pharmacophore Model: Create a 3D model that represents the spatial arrangement of these features.

  • Validate the Model: The generated pharmacophore can be used to screen a database of molecules to identify other compounds that possess the same key features and are therefore likely to bind to Penicillin G Acylase.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions between (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid and Penicillin G Acylase. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a multi-faceted understanding of this industrially significant enzyme-ligand system. The insights gleaned from these computational studies can inform protein engineering efforts to enhance the catalytic efficiency of PGA and guide the discovery of novel antibiotic precursors. Future work could involve the use of more advanced techniques such as free energy calculations to more accurately predict binding affinities and the exploration of other potential binding sites on the enzyme.

References

  • Ekins S, Mestres J, Testa B. In silico pharmacology for drug discovery: applications to targets and beyond. Br J Pharmacol. 2007;152(1):21-37. [Link]

  • McVey, C.E., Walsh, M.A., Dodson, G.G., Wilson, K.S., Brannigan, J.A. Crystal structures of penicillin acylase enzyme-substrate complexes: structural insights into the catalytic mechanism. J Mol Biol. 2001;313(1):139-150. [Link]

  • Kitchen DB, Decornez H, Furr JR, Bajorath J. Docking and scoring in virtual screening for drug discovery: methods and applications. Nat Rev Drug Discov. 2004;3(11):935-949. [Link]

  • Karplus M, McCammon JA. Molecular dynamics simulations of biomolecules. Nat Struct Biol. 2002;9(9):646-652. [Link]

  • Yang SY. Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discov Today. 2010;15(11-12):444-450. [Link]

  • Kaserer T, Beck KR, Akram M, et al. Pharmacophore models and their applications in virtual screening for drug discovery. Molecules. 2015;20(8):14460-14489. [Link]

  • Abraham MJ, Murtola T, Schulz R, et al. GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. 2015;1-2:19-25. [Link]

  • Berendsen HJC, van der Spoel D, van Drunen R. GROMACS: A message-passing parallel molecular dynamics implementation. Comput Phys Commun. 1995;91(1-3):43-56. [Link]

  • Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 2010;31(2):455-461. [Link]

  • Pettersen EF, Goddard TD, Huang CC, et al. UCSF Chimera--a visualization system for exploratory research and analysis. J Comput Chem. 2004;25(13):1605-1612. [Link]

  • Hanwell MD, Curtis DE, Lonie DC, Vandermeersch T, Zurek E, Hutchison GR. Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. J Cheminform. 2012;4(1):17. [Link]

  • Alkema WBL, Janssen D B, Penicillin G Acylase. In: Encyclopedia of Industrial Biotechnology. ; 2010. [Link]

  • Worldwide Protein Data Bank. [Link]

  • PubChem. [Link]

  • GROMACS tutorials. [Link]

  • AutoDock Vina. [Link]

  • This tutorial explains how to perform molecular docking experiments using Autodock Vina (molecular docking software) and UCSF Chimera (molecular visualization software). Chemistry LibreTexts. [Link]

  • Molecular Docking Tutorial. [Link]

  • Cephalexin. Wikipedia. [Link]

  • β-Lactam antibiotic. Wikipedia. [Link]

  • PenicillinAcylase. [Link]

  • 1CP9: CRYSTAL STRUCTURE OF PENICILLIN G ACYLASE FROM THE BRO1 MUTANT STRAIN OF PROVIDENCIA RETTGERI. RCSB PDB. [Link]

  • 6NVW: Crystal structure of penicillin G acylase from Bacillus megaterium. RCSB PDB. [Link]

  • 3ML0: Thermostable Penicillin G acylase from Alcaligenes faecalis in tetragonal form. RCSB PDB. [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

Sources

Exploratory

Discovery and Synthesis of Novel Phenoxyacetic Acid Derivatives: A Technical Guide to Next-Generation Therapeutics

Executive Summary & Mechanistic Rationale Historically recognized for their application as synthetic auxins and herbicides, phenoxyacetic acid (PAA) derivatives have undergone a renaissance in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Historically recognized for their application as synthetic auxins and herbicides, phenoxyacetic acid (PAA) derivatives have undergone a renaissance in modern medicinal chemistry. By acting as a bioisostere for endogenous fatty acids and arachidonic acid, the PAA moiety provides a highly versatile pharmacophore for targeting a wide array of metabolic, inflammatory, and neurological pathways.

As a Senior Application Scientist, I approach the design of PAA derivatives through the lens of rational target engagement. The core structure consists of a lipophilic phenoxy ring and an acetic acid tail. The causality behind this design is fundamental: the carboxylic acid functions as a critical hydrogen-bond acceptor and anionic anchor, engaging cationic residues (e.g., Arginine, Lysine) within the binding pockets of targets like the Free Fatty Acid Receptor 1 (FFA1)[1], Peroxisome Proliferator-Activated Receptors (PPARs)[2], and Cyclooxygenase-2 (COX-2)[3]. Simultaneously, the ether oxygen provides conformational flexibility, allowing the aromatic ring to optimally orient within hydrophobic sub-pockets to maximize Van der Waals interactions.

Quantitative Biological Profiling

Recent drug discovery efforts have successfully repurposed the PAA scaffold to yield highly potent, selective therapeutic candidates. The following table synthesizes the quantitative biological data of leading novel PAA derivatives across various indications.

Therapeutic ClassRepresentative CompoundPrimary TargetQuantitative ActivityKey Pharmacological EffectRef
Antidiabetic Compound 16FFA1 ReceptorEC 50​ = 43.6 nMEnhances glucose-stimulated insulin secretion without hypoglycemia.[1]
Anti-inflammatory Compound 5fCOX-2 EnzymeIC 50​ = 0.06 µMReduces TNF-α (61%) and PGE2 (60%) exudate content.[3]
Antiepileptic Compound 7bMultitarget100% Seizure ProtectionDelays seizure onset by 188.6%; reduces oxidative stress.[4]
Antimycobacterial Compound 3fMTB H37RvMIC = 0.06 µg/mLPotent inhibition of INH-resistant Mycobacterium tuberculosis.[5]
Metabolic Chiral PAA AnaloguesPPARα / PPARγSub-micromolarModulates lipid and glucose homeostasis via gene transcription.[2]

Self-Validating Synthesis Methodology

The synthesis of highly substituted PAA derivatives requires a robust, scalable workflow. The following protocol details the generation of a standard PAA intermediate, emphasizing the chemical causality behind each step and the self-validating checkpoints required to ensure structural integrity.

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Form the core phenoxyacetate scaffold.

  • Reagent Preparation: Dissolve the substituted phenol (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq).

    • Causality: K2​CO3​ is a mild base that selectively deprotonates the phenolic hydroxyl (pKa ~10) without triggering unwanted side reactions. Acetone is chosen as a polar aprotic solvent; it leaves the phenoxide anion relatively unsolvated, maximizing its nucleophilicity.

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) and reflux for 4-6 hours.

    • Causality: The α -haloester is highly electrophilic, facilitating a rapid SN​2 attack by the phenoxide.

  • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the phenolic starting material and the emergence of a less polar spot confirms successful ester formation. Confirm via LC-MS (presence of [M+H]+ for the ester).

Phase 2: Ester Hydrolysis

Objective: Unmask the carboxylic acid pharmacophore.

  • Hydrolysis: Dissolve the resulting ethyl phenoxyacetate in a 1:1 mixture of Ethanol/Water. Add Lithium Hydroxide ( LiOH , 2.0 eq) and reflux for 2 hours.

    • Causality: LiOH provides hydroxide ions for nucleophilic acyl substitution. The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Acidification: Cool the mixture and acidify with 1N HCl to pH 2-3 to precipitate the phenoxyacetic acid derivative.

  • Self-Validation Checkpoint: Filter and dry the precipitate. Run 1H -NMR spectroscopy. The disappearance of the ethyl quartet/triplet signals and the appearance of a broad singlet (>10 ppm) corresponding to the carboxylic acid proton confirms complete hydrolysis. This prevents the carryover of unreacted esters, which are biologically inactive in in vitro target assays.

Biological Evaluation: In Vitro to In Vivo Translation

To prove that a synthesized PAA derivative is a viable drug candidate, we must establish a self-validating biological testing system. Using the development of COX-2 inhibitors as a model[3], the following protocol ensures that observed activity is genuine and not an assay artifact.

Step 1: Primary In Vitro Screening (Enzyme Inhibition)
  • Protocol: Utilize a recombinant human COX-2 enzyme assay. Incubate the enzyme with the test compound and arachidonic acid. Measure the production of prostaglandin F2α​ ( PGF2α​ ) colorimetrically.

  • Causality: This isolates the direct interaction between the PAA derivative and the COX-2 active site, generating a highly precise IC50​ value (e.g., 0.06 µM for Compound 5f)[3].

Step 2: Orthogonal In Vivo Validation (Carrageenan-Induced Paw Edema)
  • Protocol: Inject carrageenan into the hind paw of a rat model to induce acute inflammation. Administer the test compound orally. Measure paw thickness and quantify exudate levels of TNF-α and PGE2​ .

  • Self-Validating Logic: In vitro assays are susceptible to false positives (e.g., compounds acting as non-specific redox scavengers). By requiring a secondary orthogonal assay, we validate target engagement. If a compound shows a low IC50​ in vitro but fails to reduce PGE2​ in vivo, it suffers from poor pharmacokinetics or off-target effects. Concordance between both assays (as seen with compounds 5f and 7b) confirms true, translatable efficacy[4],[3].

Signaling Pathways & Target Engagement

When PAA derivatives are optimized as Free Fatty Acid Receptor 1 (FFA1) agonists, they trigger a specific G-protein coupled cascade that results in the highly desirable clinical outcome of glucose-stimulated insulin secretion[6],[1].

FFA1_Pathway PAA Phenoxyacetic Acid Derivative FFA1 FFA1 Receptor (Gq-coupled) PAA->FFA1 Agonist Binding Gq Gq Protein Activation FFA1->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Generation PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors Insulin Glucose-Stimulated Insulin Secretion DAG->Insulin PKC Pathway Ca2->Insulin Exocytosis

Mechanism: Phenoxyacetic acid derivatives act as FFA1 agonists to stimulate insulin secretion.

References

  • Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsTDeiKT7c72DIVOVixJ4pOXMo0TNCLjsJDmKF7bSCGBWE-OiEc0SA0Rc-mwWsp9slTXSFUPsjNN2At2k7jHkTj6MAawpBGC6IvUHC6nrP6ymrLP4bHMgCPosdyPRp0gAf3wje]
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaPRPnqish4LNUs-k_J9vB5q4c3gcxAz-RFWZW2-SY6tS3FZFnYX8JmUdiDy9g4Nx0rTg2DHNTkKbS8khmhFEHNK1YWpCrVBuTkNhAPyH-SVXwwh7hbBojSi88ps_DfyuTQabmvRtaWYtIaizHOJ3arsyT5nKT3kuhhA0p]
  • Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsZhxfE_zXSvYGhkObb3a6vfBco2EBYopEYE2J0srShEwlMCa5jOuiLgzdo9RVBP7Bf280BX--sn7FC8htP8j94DI2X76RjEmHJKgHdwBuzEcPF5N-EDdOyZiomjJx6CAE311PAA5O6tbIfkR-HkTqHuKsBtC3uc_pOY0Su5KgOTZMYpBWllmqKzBXS-Nc6LocUYNQV56Q4b89LH09PS_Iwzocdj7TX04okzLq-XAxHrBpJ7h8xnbwyDmFI5nrttSzwAUb_Y1Ns-OWB5zyr4_YkUO-cAXc-5shhzxcqi88cS0=]
  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWeB4L3Q3MfXHHYYW1wkxXO3ZIUjnb2fNMG1A_2Pqy0QpDPuMMX_XLc_W1v9nm-VdFjxZE5-XjwtTS_QSJgQVxSgbFU0uj4dxWZohe8B8ZTaLmXbmUONiPjBEWOLyB74Lldfp]
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeIEfczp7gefUj2PJb5GThya6_yj3z6Ui3ECFMS_NJzDE1DocNl_94BRCkapogkSdKW3_cfkKAVFJHvc0nIflCMkbf4QmcmtiLfr2NRdJZQ_e69QbyE8t0oK_E1nGPbmVwX3g=]
  • Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERK2Is3yJtQ697cB_6QRuUpgbrh7DYAc1B36TTkZRGbgp0Kd-pEIz-IJOfZvuoQtPTWqHUwgQ8BamfDJwxe80znhPnLDN5maCmi9t9kcZE-qYlu7u56yfeIDYLBio_Gxojh2w1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Resolution of Racemic 2-Amino-2-(4-hydroxy-3-methylphenyl)acetic Acid

Executive Overview & Mechanistic Rationale The unnatural amino acid 2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid (a 3-methyl derivative of 4-hydroxyphenylglycine) is a critical chiral building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

The unnatural amino acid 2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid (a 3-methyl derivative of 4-hydroxyphenylglycine) is a critical chiral building block in the synthesis of advanced semi-synthetic β -lactam antibiotics and peptide mimetics. Due to the distinct pharmacological profiles of enantiomers, isolating the pure D- (or R-) enantiomer from the racemic mixture is a mandatory step in drug development[1].

The presence of the electron-donating 3-methyl and 4-hydroxy groups on the aromatic ring significantly increases the electron density of the system. While this makes the benzylic α -proton more susceptible to base-catalyzed epimerization—an advantage for dynamic kinetic resolution (DKR)—it also renders the phenolic ring vulnerable to oxidative degradation (quinone formation) under harsh alkaline conditions. Therefore, the resolution strategy must balance thermodynamic driving forces with mild, highly controlled environments.

This guide details two field-proven, self-validating methodologies for the chiral resolution of this compound:

  • Enzymatic Kinetic Resolution (EKR) utilizing Penicillin G Acylase (PGA).

  • Crystallization-Induced Diastereomer Transformation (CIDT) via Dynamic Kinetic Resolution (DKR).

Resolution Pathways & Logic

Workflow cluster_A Route A: Enzymatic Kinetic Resolution (EKR) cluster_B Route B: Dynamic Kinetic Resolution (DKR) Racemate Racemic 2-Amino-2-(4-hydroxy- 3-methylphenyl)acetic acid N_Acyl N-Acylation (Phenylacetyl Chloride) Racemate->N_Acyl Salt_Form Add (+)-CSA & Salicylaldehyde (Cat.) Racemate->Salt_Form Racemic_Amide Racemic N-Phenylacetyl Derivative N_Acyl->Racemic_Amide PGA Penicillin G Acylase (PGA) pH 7.8, 25°C Racemic_Amide->PGA L_Amino L-Amino Acid (Aqueous Soluble) PGA->L_Amino Hydrolyzed D_Amide D-N-Acyl Derivative (Organic Soluble) PGA->D_Amide Unreacted Acid_Hyd Acid Hydrolysis (6M HCl, Reflux) D_Amide->Acid_Hyd D_Amino_A Pure D-Amino Acid (>99% ee) Acid_Hyd->D_Amino_A Imine Schiff Base Formation & In Situ Racemization Salt_Form->Imine Cryst Selective Crystallization of D-Salt (CIDT) Imine->Cryst Thermodynamic Pull Salt_Break Salt Breaking (pH Adjustment) Cryst->Salt_Break D_Amino_B Pure D-Amino Acid (>98% ee) Salt_Break->D_Amino_B

Parallel workflows for the chiral resolution of racemic 2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR) via PGA

Penicillin G Acylase (PGA) from E. coli exhibits profound enantioselectivity for the L-enantiomer of N-phenylacetylated amino acids, leaving the D-enantiomer entirely unreacted[2][3].

Causality of Design: The reaction is buffered strictly at pH 7.8. Below pH 7.0, enzyme activity drops precipitously; above pH 8.5, spontaneous chemical hydrolysis of the amide competes with enzymatic cleavage, destroying the enantiomeric excess (ee%), and the electron-rich phenolic ring risks oxidation. Nitrogen sparging is employed to protect the phenol.

Step-by-Step Methodology:

  • Preparation of Substrate: React the racemic amino acid with phenylacetyl chloride in aqueous NaOH (pH 10, 0 °C) to yield the racemic N-phenylacetyl derivative. Acidify to pH 2.0 to precipitate the intermediate.

  • Enzymatic Cleavage: Suspend 100 g of the racemic N-phenylacetyl derivative in 1 L of deionized water. Adjust to pH 7.8 using 1M NaOH. Add 5.0 g of immobilized PGA (e.g., Assemblase 7500)[3].

  • Self-Validating Incubation: Connect the reactor to an automated pH-stat filled with 1M NaOH. As the enzyme hydrolyzes the L-enantiomer, phenylacetic acid is released, dropping the pH. The pH-stat automatically adds base to maintain pH 7.8.

    • Validation Checkpoint: The reaction is definitively complete when the base consumption abruptly plateaus at exactly 0.5 molar equivalents. If it exceeds 0.5 eq, non-specific chemical hydrolysis is occurring.

  • Separation: Filter off the immobilized enzyme for reuse. Acidify the filtrate to pH 2.0. The unreacted D-N-phenylacetyl derivative precipitates, while the cleaved L-amino acid remains in the aqueous phase.

  • Hydrolysis: Reflux the isolated D-N-phenylacetyl derivative in 6M HCl for 4 hours to cleave the acyl group, yielding the pure D-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid.

Protocol B: Dynamic Kinetic Resolution (DKR) via CIDT

Classical resolution limits the maximum yield to 50%. By employing a Crystallization-Induced Diastereomer Transformation (CIDT), we couple resolution with in situ racemization to achieve a theoretical 100% yield[4][5].

Causality of Design: We utilize (+)-10-Camphorsulfonic acid (CSA) as the resolving agent because chiral sulfonic acids form highly crystalline, stable diastereomeric salts with amino acids[6][7]. Salicylaldehyde (5 mol%) is added as a catalyst. The ortho-hydroxyl group of salicylaldehyde participates in intramolecular hydrogen bonding with the formed imine nitrogen, stabilizing the planar transition state and drastically accelerating the abstraction of the benzylic α -proton[4].

Step-by-Step Methodology:

  • Salt Formation: Suspend 50 g of the racemic amino acid and 1 equivalent of (+)-CSA in 500 mL of glacial acetic acid.

  • Imine-Driven Racemization: Add 5 mol% of salicylaldehyde. Heat the mixture to 85 °C under a nitrogen atmosphere. The mixture becomes homogeneous, and the Schiff base forms dynamically.

  • Selective Crystallization: Cool the reactor slowly (0.1 °C/min) to 25 °C. The less soluble D-amino acid-(+)-CSA salt begins to precipitate. As the D-enantiomer is depleted from the solution, the salicylaldehyde-imine equilibrium forces the remaining L-enantiomer to racemize to maintain the thermodynamic balance[4].

  • Self-Validating Monitoring: Extract a 1 mL aliquot of the mother liquor every 2 hours and measure its optical rotation.

    • Validation Checkpoint: A near-zero optical rotation indicates that the in situ racemization is keeping pace with crystallization. A strongly negative rotation indicates an accumulation of the L-enantiomer, signaling catalyst deactivation.

  • Salt Breaking: Filter the crystalline salt, wash with cold acetic acid, and resuspend in water. Adjust the pH to the isoelectric point (approx. pH 5.5) using aqueous ammonia to precipitate the pure D-amino acid.

Quantitative Data & Method Comparison

ParameterRoute A: Enzymatic (PGA)Route B: DKR / CIDT (+)-CSA
Max Theoretical Yield 50% (Kinetic Resolution)100% (Dynamic Resolution)
Typical Isolated Yield 42 - 45%85 - 90%
Enantiomeric Excess (ee%) > 99.5%98.0 - 99.0%
Primary Reagents PGA Enzyme, Phenylacetyl Chloride(+)-CSA, Salicylaldehyde
Scalability Excellent (Aqueous, mild conditions)Good (Requires solvent recycling)
Time to Completion 12 - 24 hours36 - 48 hours

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess of the final product, utilize the following standardized chromatographic conditions:

  • Column: Crownpak CR(+) or equivalent chiral crown ether column (specifically designed for primary amino acids).

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5) / Methanol (85:15 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 225 nm.

  • Rationale: The low pH ensures the amino acid is fully protonated, allowing optimal inclusion complexation with the chiral stationary phase.

References

  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli - ResearchGate. 2

  • Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate. 8

  • A green and expedient synthesis of enantiopure diketopiperazines via enzymatic resolution of unnatural amino acids - DOI. 3

  • Crystallization-Induced Diastereomer Transformations - Chemical Reviews. 4

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization - ACS Publications. 7

  • BACTERIAL FORMATION OF HYDROXYLATED AROMATIC COMPOUNDS - WUR eDepot. 1

Sources

Application

Application Note: Optimized Solid-Phase Peptide Synthesis Using (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid

Introduction & Scope The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development, enabling enhanced proteolytic stability and novel target interactions. (2R)-2-Amino-2-(4-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development, enabling enhanced proteolytic stability and novel target interactions. (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid —commonly referred to as D-4-hydroxy-3-methylphenylglycine or D-Hpg(3-Me)-OH—is a critical building block frequently found in, or inspired by, glycopeptide antibiotics (e.g., vancomycin and teicoplanin analogs) and advanced peptidomimetics.

However, utilizing this compound in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • Severe Epimerization Risk: Phenylglycine derivatives are notoriously prone to racemization at the α -carbon during base-catalyzed activation and coupling.

  • Orthogonal Protection: The phenolic hydroxyl group requires masking (typically as a tert-butyl ether) to prevent unwanted O -acylation or branching during chain elongation.

This application note provides a field-proven, self-validating methodology for the epimerization-free incorporation of Fmoc-D-Phg(4-OtBu, 3-Me)-OH into complex peptide sequences.

Mechanistic Insights: The Epimerization Dilemma

To successfully synthesize peptides containing D-Hpg(3-Me)-OH, one must understand the causality behind its instability under standard SPPS conditions.

The α -proton of phenylglycine derivatives is unusually acidic. This acidity is driven by the strong electron-withdrawing mesomeric effect of the adjacent phenyl ring, which stabilizes the resulting carbanion. During the amino acid activation step, the use of strong tertiary amine bases—such as N,N -diisopropylethylamine (DIPEA, pKa ~10.5)—rapidly abstracts this α -proton. This leads to the formation of a resonance-stabilized enolate or oxazolone intermediate, causing a catastrophic loss of stereochemical integrity and converting the desired D-enantiomer into an L/D diastereomeric mixture .

The Base & Activator Solution: To circumvent this, the fundamental basicity of the reaction environment must be lowered while maintaining high coupling efficiency. Replacing DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine, pKa ~7.4) provides sufficient basicity to neutralize the liberated acid during activation without abstracting the α -proton .

Furthermore, pairing TMP with highly reactive coupling reagents like COMU, or epimerization-suppressing reagents like DEPBT, ensures that the kinetics of amide bond formation vastly outpace the kinetics of oxazolone formation .

Quantitative Data: Epimerization Rates by Coupling Condition

The table below summarizes the impact of various coupling reagents and bases on the stereochemical retention of phenylglycine derivatives during Fmoc-SPPS.

Table 1: Impact of Coupling Reagents and Bases on Phenylglycine Epimerization

Coupling ReagentBaseBase pKaReaction TimeEpimerization (% L-epimer)Recommendation
HBTUDIPEA10.560 min15.0 - 20.0%Not Recommended
HATUDIPEA10.560 min10.0 - 15.0%Not Recommended
DMTMM·BF4NMM7.360 min~ 5.0%Acceptable
DEPBTTMP7.4120 min< 2.0%Highly Recommended
COMUTMP7.460 min< 2.0%Highly Recommended

(Data synthesized from standardized Fmoc-SPPS studies on phenylglycine and its derivatives , )

Process Visualization

SPPS_Workflow Start Start SPPS Cycle FmocDeprot Fmoc Deprotection (20% Piperidine/DMF, 2 x 5 min) Start->FmocDeprot Wash1 DMF Wash (5 x 1 min) FmocDeprot->Wash1 Coupling Coupling of Fmoc-D-Phg(4-OtBu, 3-Me)-OH CRITICAL STEP Wash1->Coupling Standard Standard Conditions (HATU / DIPEA) Coupling->Standard Avoid Optimized Optimized Conditions (COMU or DEPBT / TMP) Coupling->Optimized Preferred Epimer High Epimerization (>15% L-epimer) Standard->Epimer NoEpimer Retention of Configuration (<2% L-epimer) Optimized->NoEpimer Wash2 DMF Wash (5 x 1 min) Epimer->Wash2 NoEpimer->Wash2 Next Next SPPS Cycle or Cleavage Wash2->Next

Figure 1: SPPS workflow for Fmoc-D-Hpg(3-Me)-OH highlighting the critical coupling step.

Experimental Protocols

The following self-validating protocol ensures the successful incorporation of Fmoc-D-Phg(4-OtBu, 3-Me)-OH while suppressing epimerization and preventing deletion sequences caused by steric hindrance.

Materials Required:
  • Building Block: Fmoc-D-Phg(4-OtBu, 3-Me)-OH

  • Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine)

  • Solvents: Peptide synthesis grade N,N -Dimethylformamide (DMF)

  • Deprotection Cocktail: 20% Piperidine in DMF (v/v)

Step-by-Step Methodology:

Step 1: Resin Preparation & Swelling

  • Transfer the desired amount of pre-loaded peptidyl-resin (e.g., Rink Amide or Wang resin) to a fritted SPPS reaction vessel.

  • Swell the resin in DMF for 30 minutes with gentle agitation. Drain the solvent completely.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).

  • Agitate for exactly 5 minutes, then drain.

  • Repeat the treatment for another 5 minutes. Critical Insight: Strict adherence to this timing is mandatory. Prolonged exposure to piperidine can induce trace epimerization of previously coupled phenylglycine residues residing on the growing peptide chain .

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 3: Optimized Activation and Coupling

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Phg(4-OtBu, 3-Me)-OH and 3.0 equivalents of COMU in a minimal volume of DMF (yielding a ~0.2 M solution).

  • Add 6.0 equivalents of TMP to the solution. Note: A slight color change is normal upon base addition.

  • Immediately transfer the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 60 minutes.

  • Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

Step 4: Capping (Quality Control Step)

  • Due to the steric bulk of the 3-methylphenyl side chain, trace unreacted amines may remain. To prevent deletion sequences, treat the resin with a capping solution of Acetic Anhydride / Pyridine / DMF (1:2:7 v/v/v) for 10 minutes.

  • Drain and wash with DMF (5 × 1 min).

Step 5: Cleavage and Global Deprotection

  • Once the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

  • Treat the resin with a standard cleavage cocktail (e.g., TFA / Triisopropylsilane (TIS) / H₂O in a 95:2.5:2.5 ratio) for 2 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting group from the 4-hydroxyl moiety of the phenylglycine derivative.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2325-2329.[Link]

  • Elsawy, M. A., Hewage, C., & Walker, B. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this." Journal of Peptide Science, 18(5), 302-311.[Link]

  • Brieke, C., & Cryle, M. J. (2014). "A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics." Organic Letters, 16(9), 2454-2457.[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent oiling out during crystallization of chiral amino acids

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this resource to help you navigate one of the most notoriously difficult challenges in chiral resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this resource to help you navigate one of the most notoriously difficult challenges in chiral resolution and pharmaceutical manufacturing: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

When crystallizing chiral amino acids, their zwitterionic nature, complex hydrogen-bonding networks, and specific solubility profiles often drive the system into a miscibility gap before solid nucleation can occur. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to bypass LLPS and ensure high enantiomeric excess (ee) and crystal purity.

Part 1: Expert FAQ – The Mechanics of Oiling Out

Q: What exactly is "oiling out" and why does it preferentially ruin chiral amino acid crystallizations? A: Oiling out is a thermodynamic and kinetic phenomenon where a supersaturated solution separates into two distinct liquid phases—a solute-rich "oil" phase and a solute-lean continuous phase—rather than forming a solid crystal lattice[1]. Chiral amino acids are highly susceptible because their hydrophobic side chains and zwitterionic backbones often lead to strong solute-solute interactions that outcompete solute-solvent interactions. When the system crosses the binodal curve before overcoming the high activation energy of primary nucleation, it undergoes LLPS[2]. Because the oil phase is highly disordered, it acts as a universal solvent for impurities, trapping the wrong enantiomer and destroying your enantiomeric excess[3].

Q: Why can't I just let the oil phase solidify over time? A: While the solute-rich droplets will eventually crystallize (often via a two-step nucleation pathway), they do so uncontrollably[2]. This spontaneous solidification leads to severe agglomeration, encrustation on reactor walls, and the inclusion of mother liquor within the crystal lattice[4]. The resulting crystals will fail filtration, exhibit poor flowability, and require complete recrystallization to meet purity specifications.

Q: How do I distinguish between true nucleation and oiling out in real-time? A: Both events cause an immediate spike in reactor turbidity. However, you can differentiate them using in-situ Process Analytical Technology (PAT). True crystallization is an exothermic process; you will observe a distinct heat-bump (nucleation exotherm) in your calorimetric data. Oiling out, being a phase demixing event, lacks this exotherm[1]. Furthermore, probe-based imaging (e.g., EasyViewer) will reveal spherical droplets rather than faceted solid particles[1].

Part 2: Visualizing the Phase Separation Logic

To prevent oiling out, you must control the trajectory of your process through the thermodynamic phase diagram. The goal is to induce nucleation within the Metastable Zone Width (MSZW) before the concentration trajectory intersects the LLPS miscibility gap.

PhaseLogic A Chiral Amino Acid Solution (Single Phase) B Generate Supersaturation (Cooling / Antisolvent) A->B C Rapid Rate / Unseeded Crosses Binodal Curve B->C Kinetic Failure F Slow Rate / Seeded Stays in Metastable Zone B->F Thermodynamic Control D Liquid-Liquid Phase Separation (Oiling Out) C->D E Impurity Trapping & Loss of Chiral Purity D->E H High-Purity Chiral Crystals D->H Uncontrolled Solidification (Agglomerated) G Bypass Nucleation Barrier (Direct Lattice Integration) F->G G->H

Diagram 1: Thermodynamic and kinetic pathways determining LLPS vs. controlled crystallization.

Part 3: Troubleshooting Guide

Issue 1: The solution turns milky immediately upon anti-solvent addition.

  • Causality: The local supersaturation at the dosing point is too high, forcing the ternary system (solute/solvent/anti-solvent) into spinodal decomposition[5].

  • Solution: Decrease the anti-solvent dosing rate and increase the impeller speed to improve macromixing. Relocate the dosing tube directly into the high-shear zone of the impeller to prevent localized concentration spikes.

Issue 2: Enantiomeric excess (ee) drops significantly after scaling up.

  • Causality: Scale-up alters the hydrodynamics and cooling capacity of the vessel. Slower heat transfer can inadvertently widen the time spent in a high-supersaturation state, triggering micro-oiling out. The oil droplets preferentially dissolve the undesired enantiomer before solidifying[3].

  • Solution: Implement a rigorous seeding protocol (see Protocol 2). Seeding decouples the crystallization kinetics from the vessel's hydrodynamic limitations by providing pre-existing surface area for growth.

Issue 3: Hydrophobic amino acids (e.g., DL-Valine, DL-Leucine) float and oil out at the liquid-air interface.

  • Causality: Hydrophobic side chains cause crystals to segregate at the interface due to high surface tension, acting as a barrier to proper suspension and promoting localized LLPS.

  • Solution: Modify the solvent system. Introduce a less polar co-solvent (like ethanol) to lower the interfacial tension between the crystal and the aqueous solution, allowing for proper wetting and suspension.

Part 4: Quantitative Data & Solvent Strategy

The choice of solvent fundamentally alters the thermodynamic phase boundaries. By shifting from a purely aqueous system to a tailored solvent mixture, you can shrink the LLPS region and expand your MSZW.

Table 1: Impact of Solvent and Process Parameters on LLPS in Amino Acids

Amino Acid TypeTypical Solvent SystemLLPS RiskInterfacial TensionRecommended Mitigation Strategy
Hydrophilic (e.g., L-Serine)Pure WaterLowLowStandard controlled cooling.
Hydrophobic (e.g., DL-Valine)Water / EthanolHighHighAdd ethanol to lower surface tension; seed at low supersaturation.
Aromatic (e.g., DL-Phenylalanine)Water / IsopropanolVery HighModerateEmploy strict temperature cycling; avoid high initial concentrations[6].
Low Melting Point APIs Heptane / EthanolSevereVariableSeed aging; use of surfactants (e.g., Tween 80) to stabilize droplets if LLPS is unavoidable[4].

Part 5: Self-Validating Experimental Protocols

To guarantee success, your process must be self-validating. This means every step contains an intrinsic check to confirm whether the system is behaving thermodynamically as expected.

Protocol 1: MSZW Mapping and LLPS Boundary Detection

Objective: Define the safe operating window where supersaturation exists without triggering the miscibility gap.

  • Preparation: Prepare a series of chiral amino acid solutions at varying concentrations (e.g., 50, 100, 150 mg/mL) in a reactor equipped with an in-situ temperature probe, an FBRM (Focused Beam Reflectance Measurement) probe, and an EasyViewer camera.

  • Dissolution: Heat the system at 1°C/min until the FBRM chord length count drops to zero. Validation Check: The solution must be optically clear. Record this as the saturation temperature ( Tsat​ ).

  • Cooling: Cool the system at a constant rate (e.g., 0.5°C/min).

  • Detection & Differentiation: Monitor the FBRM and EasyViewer carefully.

    • If FBRM counts spike AND EasyViewer shows spherical droplets AND there is NO temperature exotherm: You have hit the LLPS binodal curve[1]. Record this as TLLPS​ .

    • If FBRM counts spike AND EasyViewer shows faceted particles AND a temperature exotherm occurs: You have hit the primary nucleation boundary. Record this as Tnuc​ .

  • Mapping: Plot Tsat​ , TLLPS​ , and Tnuc​ against concentration to map your phase diagram[6]. Your safe process design space is strictly between Tsat​ and the higher of the two lower boundaries.

Protocol 2: Seeded Crystallization to Bypass LLPS

Objective: Introduce surface area to consume supersaturation via crystal growth before the LLPS boundary is reached.

  • Seed Preparation: Mill pure crystals of the desired enantiomer to a uniform size distribution (typically 10-50 µm). Calculate a seed load of 2% to 5% by weight of the total theoretical yield.

  • System Setup: Heat the amino acid solution 5°C above Tsat​ to ensure complete dissolution.

  • Cooling to Seeding Point: Cool the solution to exactly midway into the MSZW (e.g., Tsat​−5∘C ). Validation Check: The solution must remain perfectly clear. If turbidity is observed, the MSZW is too narrow, and the solvent system must be adjusted.

  • Seed Introduction: Add the dry seeds or a seed slurry. Hold the temperature constant for 30-60 minutes. Validation Check: FBRM should show a stable baseline of chord lengths corresponding to the seed size, confirming the seeds have not dissolved (temperature too high) or caused secondary nucleation (temperature too low)[1].

  • Controlled Desupersaturation: Initiate a non-linear (cubic) cooling profile down to the isolation temperature. This matches the cooling rate to the available crystal surface area, keeping supersaturation low and safely away from the LLPS boundary.

ProtocolWorkflow S1 1. Complete Dissolution S2 2. Cool to Mid-MSZW S1->S2 S3 3. Add Seed Crystals S2->S3 S4 4. Isothermal Ageing (1 hr) S3->S4 S5 5. Cubic Cooling Profile S4->S5 S6 Pure Chiral Isolation S5->S6

Diagram 2: Step-by-step workflow for a self-validating seeded crystallization process.

References

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Working with Hydroxyphenylacetic Acid Derivatives

Introduction Hydroxyphenylacetic acids (HPAAs) and their derivatives are a significant class of phenolic compounds, playing crucial roles as metabolites of dietary flavonoids and serving as important building blocks in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydroxyphenylacetic acids (HPAAs) and their derivatives are a significant class of phenolic compounds, playing crucial roles as metabolites of dietary flavonoids and serving as important building blocks in pharmaceutical and chemical synthesis.[1][2] Their inherent chemical functionalities—a phenolic hydroxyl group and a carboxylic acid moiety—endow them with valuable biological activities, including antioxidant and neuroprotective properties.[3][4][5] However, these same reactive groups also present considerable challenges in experimental setting, often leading to issues with stability, purification, and analysis.[6][7]

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with handling HPAA derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solution format, grounded in scientific principles and practical, field-proven insights. Our goal is to empower you to achieve accurate, reliable, and reproducible results in your research.

Section 1: Stability and Handling - The Foundation of Reliable Data

The phenolic hydroxyl group makes HPAA derivatives particularly susceptible to degradation, which can compromise the integrity of your experimental outcomes.[1][6] Understanding and mitigating these degradation pathways is paramount.

Frequently Asked Questions (FAQs)

Q1: My HPAA standard solution is showing extra peaks in the HPLC chromatogram after a few hours on the benchtop. What is happening?

A1: The appearance of new peaks is a clear indicator of degradation.[1] HPAA derivatives are prone to several degradation pathways when in solution, especially under ambient conditions. The primary culprits are:

  • Oxidation: The phenolic hydroxyl group can be easily oxidized, particularly in the presence of dissolved oxygen, metal ions, or at an alkaline pH.[1] This process can lead to the formation of quinone-type structures, which are often colored and can further polymerize.[1][6]

  • Photodegradation: Exposure to light, especially UV radiation, can induce the formation of various photoproducts.[1]

  • Nitration: If your solutions are contaminated with sources of nitrite (e.g., from certain buffers or inadequately cleaned glassware), nitrated HPAA derivatives can form, particularly under acidic conditions.[1]

Q2: Why is the peak area of my HPAA standard consistently decreasing during a long analysis sequence?

A2: A steady decline in peak area points to ongoing degradation of your analyte in the prepared solution.[1] This is a frequent issue with aqueous solutions of phenolic compounds. The rate of degradation can be influenced by temperature, pH, and exposure to light and oxygen.

Q3: What are the best practices for preparing and storing HPAA stock and working solutions to ensure their stability?

A3: To maintain the integrity of your HPAA solutions, adhere to the following guidelines:

  • Solvent Choice: For stock solutions, use a high-purity organic solvent like methanol or acetonitrile where the compound is stable. Prepare aqueous working solutions fresh daily.[1]

  • pH Control: The stability of HPAA is pH-dependent. Extreme pH, especially alkaline conditions, can accelerate degradation.[1] For reversed-phase chromatography, maintaining the mobile phase at an acidic pH (around 2.5-3.5) helps to ensure the carboxylic acid group is protonated, leading to better peak shape and stability.[1]

  • Protection from Light: Always prepare and store HPAA solutions in amber vials or by wrapping clear vials in aluminum foil to prevent photodegradation.[1][8]

  • Minimize Oxygen Exposure: De-gas solvents and mobile phases to remove dissolved oxygen. For long-term storage of sensitive solutions, consider blanketing the vial with an inert gas like nitrogen or argon.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C) and keep working solutions on ice or in a cooled autosampler during analysis.[1][8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solution Stability
Observed Problem Potential Cause(s) Recommended Action(s)
Appearance of new peaks in chromatogramOxidation, Photodegradation, NitrationPrepare a fresh standard.[1] Use high-purity, de-gassed solvents and freshly prepared buffers.[1] Protect solutions from light.[1]
Decreasing peak area over timeOngoing degradation in solutionLimit benchtop time; use a cooled autosampler.[1] Prepare fresh aqueous working solutions daily.[1]
Discoloration of solution (e.g., turning yellow/brown)Oxidation and formation of quinone-type productsDiscard the solution. Prepare a fresh solution using de-gassed solvents and protect from light and air.[1]
Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[6]

Objective: To intentionally degrade the HPAA derivative under various stress conditions to understand its degradation pathways.

Materials:

  • HPAA derivative of interest

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the HPAA derivative in a solution of 0.1 N HCl and heat (e.g., at 60°C).[6]

  • Base Hydrolysis: Dissolve the HPAA derivative in a solution of 0.1 N NaOH and heat (e.g., at 60°C).[6]

  • Oxidative Degradation: Treat a solution of the HPAA derivative with 3% H₂O₂ at room temperature.[6]

  • Photodegradation: Expose a solution of the HPAA derivative to UV light (e.g., in a photostability chamber). Wrap a control sample in aluminum foil.[6]

  • Thermal Degradation: Place a solid sample of the HPAA derivative in a hot air oven.[6]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to monitor the formation of degradation products and the decrease in the parent compound.

Section 2: Synthesis and Purification - Navigating the Challenges of Reactive Moieties

The synthesis of HPAA derivatives can be complicated by the reactivity of both the phenolic hydroxyl and carboxylic acid groups.

Frequently Asked Questions (FAQs)

Q4: I am trying to perform a reaction on the carboxylic acid of a 4-hydroxyphenylacetic acid, but I am getting a complex mixture of byproducts. What is going wrong?

A4: The phenolic hydroxyl group is nucleophilic and can interfere with reactions targeting the carboxylic acid. It is often necessary to protect the hydroxyl group before proceeding with subsequent reactions.[9] The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ.[10]

Q5: What are suitable protecting groups for the phenolic hydroxyl group of HPAAs?

A5: The selection of a protecting group should be guided by its stability to the reaction conditions and the ease of its removal. Common protecting groups for phenols include:

  • Benzyl (Bn) ethers: These are stable to a wide range of conditions but typically require hydrogenolysis for deprotection.[11]

  • Silyl ethers (e.g., TBDMS, TIPS): These offer varying degrees of stability and can often be removed under milder conditions using fluoride reagents.[12]

  • Esters (e.g., Acetate): While easy to introduce, they are susceptible to hydrolysis under both acidic and basic conditions.[13]

Q6: My purification of a synthesized HPAA derivative by silica gel chromatography is resulting in low yield and significant tailing. How can I improve this?

A6: The polar nature of both the phenolic hydroxyl and carboxylic acid groups can lead to strong interactions with the silica gel stationary phase, causing poor separation and recovery. Consider the following strategies:

  • Acidify the Mobile Phase: Adding a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid group, reducing its interaction with the silica and improving peak shape.

  • Use a Different Stationary Phase: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) may provide better separation.

  • Alternative Purification Methods: Techniques like preparative HPLC or crystallization might be more suitable for purifying HPAA derivatives.

Troubleshooting Guide: Synthesis and Purification
Observed Problem Potential Cause(s) Recommended Action(s)
Unwanted side reactions during synthesisInterference from the unprotected phenolic hydroxyl groupProtect the hydroxyl group with a suitable protecting group (e.g., Benzyl, Silyl ether).[10][11][12]
Low yield and tailing in silica gel chromatographyStrong interaction of polar functional groups with silicaAcidify the mobile phase. Consider reversed-phase chromatography or alternative purification methods.
Difficulty in removing the protecting groupInappropriate choice of protecting group for the desired deprotection conditionsSelect a protecting group that is labile under conditions that will not affect the rest of the molecule (orthogonal protection strategy).[10]
Experimental Workflow: Protection of the Phenolic Hydroxyl Group (Benzylation)

cluster_0 Benzylation of 4-Hydroxyphenylacetic Acid Start 4-Hydroxyphenylacetic Acid Reagents Benzyl Bromide (BnBr) Potassium Carbonate (K2CO3) Acetone Start->Reagents Add Reaction Reflux Reagents->Reaction Heat Workup Aqueous Workup Extraction Reaction->Workup Cool and process Purification Silica Gel Chromatography Workup->Purification Isolate crude product Product 4-Benzyloxyphenylacetic Acid Purification->Product Obtain pure product

Caption: Workflow for the protection of 4-hydroxyphenylacetic acid as a benzyl ether.

Section 3: Analytical Characterization - Avoiding Misinterpretation of Data

Accurate characterization of HPAA derivatives is essential for confirming their identity and purity. However, their chemical properties can introduce artifacts in common analytical techniques.

Frequently Asked Questions (FAQs)

Q7: My HPLC chromatogram of a 3-hydroxyphenylacetic acid standard shows significant peak tailing. What could be the cause?

A7: Peak tailing for phenolic acids in reversed-phase HPLC is often due to unwanted secondary interactions between the analyte and the stationary phase.[1] Key factors to investigate include:

  • Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the carboxylic acid group may be partially ionized, leading to interactions with residual silanol groups on the silica-based stationary phase. An optimal pH is typically between 2.5 and 3.5.[1]

  • Column Condition: The column may be contaminated or have lost its stationary phase integrity. Flushing the column with a strong solvent or replacing it may be necessary.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak distortion. Try diluting your sample.[1]

Q8: I am having trouble getting a clean ¹H NMR spectrum of my hydroxyphenylacetic acid derivative. The phenolic and carboxylic acid proton signals are very broad or not visible.

A8: The protons of hydroxyl and carboxylic acid groups are acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the NMR solvent (e.g., DMSO-d₆). This exchange can lead to significant broadening of the signals, sometimes to the point where they disappear into the baseline.

  • Use a Dry Solvent: Ensure you are using a high-quality, dry NMR solvent.

  • Add a Drop of D₂O: A common technique to confirm the identity of exchangeable protons is to add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals from the -OH and -COOH protons will disappear as they are replaced by deuterium.

Q9: What are the characteristic fragmentation patterns for hydroxyphenylacetic acids in mass spectrometry?

A9: In mass spectrometry, particularly with electrospray ionization (ESI) in negative ion mode, HPAAs will readily deprotonate to form the [M-H]⁻ ion. Common fragmentation patterns observed in MS/MS experiments include:

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway.[14][15]

  • Loss of H₂O (18 Da): Dehydration can also occur.[14]

  • Cleavage of the side chain: Fragmentation of the bond between the aromatic ring and the acetic acid side chain can also be observed.

Troubleshooting Guide: Analytical Characterization
Technique Observed Problem Potential Cause(s) Recommended Action(s)
HPLC Peak TailingInappropriate mobile phase pH, column contamination, sample overloadOptimize mobile phase pH to 2.5-3.5.[1] Flush or replace the column.[1] Dilute the sample.[1]
¹H NMR Broad or missing -OH/-COOH signalsRapid proton exchange with solvent impuritiesUse a dry NMR solvent. Confirm by adding a drop of D₂O to exchange the labile protons.
Mass Spec Poor ionization or unexpected fragmentsSuboptimal ionization conditions, in-source fragmentationOptimize ESI parameters (e.g., capillary voltage, source temperature).[16] Analyze fragmentation patterns for characteristic losses (CO₂, H₂O).[14][15]
Experimental Workflow: Troubleshooting HPLC Peak Tailing

Start HPLC Peak Tailing Observed Check_pH Is Mobile Phase pH between 2.5 and 3.5? Start->Check_pH Adjust_pH Adjust pH with Acid (e.g., Formic, Phosphoric) Check_pH->Adjust_pH No Check_Concentration Is Sample Concentration Too High? Check_pH->Check_Concentration Yes Adjust_pH->Check_pH Dilute_Sample Dilute Sample and Re-inject Check_Concentration->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Concentration->Check_Column No Resolved Peak Shape Improved Dilute_Sample->Resolved Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Yes Check_Column->Resolved No Replace_Column Replace Column Flush_Column->Replace_Column Still Tailing Flush_Column->Resolved Replace_Column->Resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of HPAA derivatives.

References

  • Technical Support Center: 3-Hydroxyphenylacetic Acid Standards. Benchchem.
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. Available at: [Link]

  • An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid. Benchchem.
  • Why are Phenols so Challenging to Extract from Water?. Biotage. Available at: [Link]

  • Synthesis and evaluation of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides as antioxidants. PubMed. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. PMC. Available at: [Link]

  • 4-hydroxyphenylacetic acid derivatives of inositol from dandelion (Taraxacum officinale) root characterised using LC-SPE-NMR and LC-MS techniques. PubMed. Available at: [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Publications. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis. PubMed. Available at: [Link]

  • SAFE USE OF PHENOL. University of California, Riverside. Available at: [Link]

  • Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Available at: [Link]

  • Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. ResearchGate. Available at: [Link]

  • 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. MDPI. Available at: [Link]

  • Simultaneous extraction and preliminary purification of polyphenols from grape pomace using an aqueous two-phase system exposed to ultrasound irradiation: Process characterization and simulation. Frontiers. Available at: [Link]

  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers. Available at: [Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC. Available at: [Link]

  • Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. PMC. Available at: [Link]

  • Enzymes in the p-hydroxyphenylacetate degradation pathway of Acinetobacter baumannii. ScienceDirect. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Safe Storage. University of California, Berkeley. Available at: [Link]

  • PHENOL. CDC Stacks. Available at: [Link]

  • Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate. Available at: [Link]

  • Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega. Available at: [Link]

  • 4-Hydroxyphenylacetic acid derivatives of inositol from dandelion (Taraxacum officinale) root characterised using LC-SPE-NMR and LC-MS techniques. ResearchGate. Available at: [Link]

  • Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. PMC. Available at: [Link]

  • (PDF) Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. ResearchGate. Available at: [Link]

  • Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. Science Repository. Available at: [Link]

  • NMR Artifacts. Michigan State University. Available at: [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. SpringerOpen. Available at: [Link]

  • What is the source of experimental error (not human) in an acid-base titration lab and what effect would they have on the result?. Quora. Available at: [Link]

  • 4.7: Experimental Error and its Statistical Basis. Chemistry LibreTexts. Available at: [Link]

  • NMR Analysis of the Iron Ligand Ethylenediaminedi(o-Hydroxyphenyl)acetic Acid (EDDHA) Employed in Fertilizers. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

Sources

Troubleshooting

Improving enantiomeric excess in the resolution of chiral amino acids

Welcome to the Chiral Resolution Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals facing challenges in the enantiomeric resolution of chiral amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Resolution Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals facing challenges in the enantiomeric resolution of chiral amino acids.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic workflows to help you achieve >99% enantiomeric excess (ee) and overcome common yield limitations.

🗂️ Knowledge Base: Troubleshooting & FAQs

Ticket #101: Enzymatic Kinetic Resolution (EKR) is stalling at low enantiomeric excess (ee).

User Issue: "I am using Candida antarctica Lipase B (CALB) to resolve a racemic amino acid ester. The reaction stalls at 40% conversion, and the product ee is only 85%." Root Cause Analysis: Low enantioselectivity (expressed as the E -value) indicates the enzyme's active site is not sufficiently discriminating between the transition states of the (R) and (S) enantiomers. This is often driven by suboptimal solvent polarity or excessive thermal energy, which increases the flexibility of the enzyme and allows the "wrong" enantiomer to bind[1]. Resolution Strategy:

  • Solvent Engineering: Switch from a polar solvent to a non-polar organic solvent (e.g., MTBE or hexane/isopropanol mixtures). Non-polar solvents strip the essential water layer from the enzyme surface, increasing its structural rigidity and thereby enhancing the "interaction strategy" that stabilizes the transition state of the major pathway while destabilizing the minor pathway[1][2].

  • Temperature Modulation: Lower the reaction temperature. Enzyme enantioselectivity is inversely proportional to temperature; cooling the reaction from 40°C to 25°C or lower often drastically improves the E -value by reducing the kinetic energy available to overcome the activation barrier of the unfavored enantiomer[1].

  • Acyl Donor Selection: Ensure you are using an irreversible acyl donor like vinyl acetate or isopropenyl acetate. Reversible donors (like ethyl acetate) can lead to product inhibition and reverse reactions, eroding the ee over time[1].

Ticket #102: Breaking the 50% Yield Barrier in Enzymatic Resolution.

User Issue: "My EKR is highly selective (>99% ee), but I am throwing away 50% of my starting material because kinetic resolution mathematically caps at a 50% yield." Root Cause Analysis: Classical EKR only consumes the favored enantiomer, leaving the unfavored enantiomer unreacted. Resolution Strategy: Implement a Dynamic Kinetic Resolution (DKR) . By introducing a chemocatalyst (such as a Ruthenium-based transition metal complex) into the EKR reaction vessel, the unreacted enantiomer is continuously racemized in situ[3][4]. Causality Check: For DKR to succeed, the rate of metal-catalyzed racemization must be significantly faster than the enzymatic acylation of the slow-reacting enantiomer, but the metal catalyst and the enzyme must not deactivate each other[4]. This allows for a theoretical 100% yield of a single enantiomer[3].

Ticket #103: Diastereomeric Salt Resolution is yielding an oil instead of crystals.

User Issue: "I am using (S)-mandelic acid to resolve a racemic amino acid via classical diastereomeric salt formation, but the product crashes out as a viscous oil rather than a filterable crystal." Root Cause Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the diastereomeric salt is lower than its solvation energy, or when impurities disrupt the crystal lattice. This is common when the solvent system is too polar or the cooling profile is too rapid[5]. Resolution Strategy:

  • Change the Resolving Agent: If (S)-mandelic acid fails, switch to a more rigid resolving agent that forms stronger hydrogen-bonding networks. For example, (−)-dibenzoyl-L-tartaric acid (L-DBTA) has been proven to form highly stable, distinct diastereomeric solid forms (salts and cocrystals) with amino acids like DL-leucine, leveraging strong electrostatic potentials to force crystallization[6].

  • Thermodynamic Seeding: Heat the mixture to complete dissolution, cool it very slowly (e.g., 0.1°C/min), and introduce a seed crystal of the desired diastereomeric salt just below the saturation temperature.

📊 Quantitative Data: Resolution Method Benchmarks

The following table summarizes the expected outcomes and optimal parameters for different chiral resolution strategies based on current literature standards[1][3][4][6].

Resolution MethodMax Theoretical YieldTypical ee (%)Ideal Resolving Agent / CatalystPrimary Solvent SystemsKey Limitation
Classical EKR 50%95 - >99%Lipases (CALB, PS-C), AcylasesMTBE, Hexane/IPA, Toluene50% yield cap; requires separation of product/substrate.
Dynamic Kinetic Resolution (DKR) 100%98 - >99%CALB + Ruthenium complexToluene, MTBECatalyst cross-deactivation; strict moisture control needed.
Diastereomeric Salt Formation 50% (per cycle)85 - 95%L-DBTA, (S)-Mandelic AcidEthanol, Water/MethanolRequires secondary crystallization to reach >99% ee.
Mechanochemical EKR (LAG) 50%80 - 98%CALB (under ball-milling)Minimal (e.g., 2-methyl-2-butanol)Scalability challenges; specialized milling equipment required.

🔬 Self-Validating Experimental Protocols

Protocol 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Amino Acid Esters

Objective: Achieve >90% yield and >99% ee of an acylated amino acid ester.

  • Preparation: In an argon-purged Schlenk flask, dissolve the racemic amino acid ester (1.0 eq) in dry toluene. Causality: Strict anhydrous conditions are required to prevent the Ruthenium catalyst from degrading and to stop the enzymatic hydrolysis of the acyl donor.

  • Catalyst Loading: Add the Ruthenium racemization catalyst (0.05 eq), an acyl donor (e.g., p -chlorophenyl acetate, 1.5 eq), and immobilized CALB (Novozym 435, 50% w/w relative to substrate)[4].

  • Reaction Initiation: Stir the suspension gently at 40°C. Validation Step 1: After 2 hours, extract a 10 µL aliquot, filter through a syringe filter to remove the enzyme, and analyze via chiral HPLC. You must confirm that the unreacted substrate remains completely racemic (ee ~0%). If the unreacted substrate shows high ee, the Ruthenium catalyst is inactive, and the reaction is operating as a standard EKR.

  • Completion: Continue stirring until conversion exceeds 95% (typically 24-48 hours).

  • Isolation: Filter the mixture to recover the immobilized CALB. Concentrate the filtrate under reduced pressure and purify the enantiopure acylated product via flash chromatography.

Protocol 2: Diastereomeric Salt Resolution using L-DBTA

Objective: Resolve DL-leucine using (−)-dibenzoyl-L-tartaric acid (L-DBTA) via thermodynamic crystallization.

  • Salt Formation: Suspend DL-leucine (1.0 eq) and L-DBTA (1.0 eq) in a mixture of ethanol and water (80:20 v/v)[6].

  • Dissolution: Heat the mixture to 75°C under reflux until a clear solution is obtained. Causality: Complete dissolution erases any kinetic aggregates, allowing the system to crystallize purely based on the thermodynamic stability of the diastereomeric pairs[6].

  • Controlled Crystallization: Cool the solution at a rate of 0.2°C/min to 20°C. Validation Step 1: Monitor the onset of turbidity. If oiling occurs, immediately reheat to 75°C and add 5% more ethanol (anti-solvent) before re-cooling.

  • Filtration: Filter the precipitated L-LEU·L-DBTA salt.

  • Secondary Crystallization (Crucial for ee): Resuspend the filtered salt in fresh ethanol/water and repeat the heating/cooling cycle. Validation Step 2: Analyze the salt via chiral HPLC. A single crystallization typically yields ~85% ee; secondary crystallization pushes this to >95% ee[6].

  • Free Base Liberation: Suspend the highly pure salt in water and adjust the pH to 7.0 using 1M NaOH to precipitate the free L-leucine. Filter and dry.

🗺️ Mechanistic Workflows (Visualizations)

Dynamic Kinetic Resolution (DKR) Reaction Pathway

The following diagram illustrates how DKR circumvents the 50% yield limit of classical resolution by continuously recycling the unfavored enantiomer.

DKR_Pathway Sub_S (S)-Amino Acid (Slow Reacting) Metal Ruthenium Catalyst (In Situ Racemization) Sub_S->Metal Fast Equilibration Enzyme Lipase (CALB) (Enantioselective Acylation) Sub_S->Enzyme Blocked (High E-value) Sub_R (R)-Amino Acid (Fast Reacting) Sub_R->Enzyme Kinetic Resolution Metal->Sub_R Fast Equilibration Product Enantiopure (R)-Acylated Product (Yield > 99%) Enzyme->Product Irreversible Acylation

Caption: DKR pathway demonstrating metal-catalyzed racemization coupled with enzyme-selective acylation.

Classical Diastereomeric Salt Resolution Workflow

This diagram maps the thermodynamic separation of enantiomers using a chiral resolving agent, highlighting the critical crystallization and liberation phases.

Salt_Resolution Racemate Racemic Amine (R/S) Mix Diastereomeric Salts (R-amine·L-acid) + (S-amine·L-acid) Racemate->Mix Agent Chiral Resolving Agent (e.g., L-DBTA) Agent->Mix Cryst Fractional Crystallization (Thermodynamic Control) Mix->Cryst Solid Solid Salt (Less Soluble Diastereomer) Cryst->Solid Precipitates Liquid Mother Liquor (More Soluble Diastereomer) Cryst->Liquid Remains Dissolved Base Alkaline Cleavage (NaOH) Solid->Base Pure Enantiopure Free Amine Base->Pure pH Adjustment

Caption: Workflow of diastereomeric salt resolution from salt formation through to free base liberation.

📚 References

  • University of Padua (Unipd). Enzyme-Catalyzed Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method. Retrieved from [Link]

  • ResearchGate. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Retrieved from [Link]

  • ResearchGate. A Powerful Chiral Counteranion Motif for Asymmetric Catalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Purity Under the Magnifying Glass: A Comparative Guide to HPLC and NMR for Enantiomeric Excess Determination

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that can dictate therapeutic efficacy and patient safety....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that can dictate therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise quantification of the enantiomeric excess (% ee) of a drug substance is a non-negotiable aspect of regulatory compliance and product quality.[1][2]

This in-depth technical guide provides a comprehensive comparison of two instrumental pillars for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . As a senior application scientist, this guide moves beyond a mere listing of specifications to delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Divide: Physical Separation vs. Spectroscopic Differentiation

The core distinction between Chiral HPLC and NMR in the context of enantiomeric excess determination lies in their fundamental approach. Chiral HPLC is a separative technique , physically resolving enantiomers in space and time, while NMR is a spectroscopic technique that differentiates enantiomers by creating a diastereomeric environment that makes them chemically non-equivalent.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard of Enantioseparation

Chiral HPLC is widely regarded as the workhorse for enantiomeric purity analysis due to its high resolution, sensitivity, and robustness.[3][4] The technique's power lies in the use of a Chiral Stationary Phase (CSP) , a column packing material that is itself chiral.

The Principle of Diastereomeric Interaction

The separation mechanism hinges on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5] These diastereomeric complexes have different interaction energies, leading to one enantiomer being retained more strongly on the column than the other. This differential retention results in different elution times, allowing for the separation and subsequent quantification of the individual enantiomers.[5]

The choice of the CSP is the most critical parameter in chiral HPLC method development and is largely an empirical process.[6] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most widely used due to their broad applicability.[4][7]

Experimental Workflow: A Step-by-Step Approach

The development of a robust chiral HPLC method is a systematic process of screening and optimization.

cluster_0 Method Development A Analyte Characterization (Structure, pKa, Solubility) B Column Screening (Polysaccharide, Protein-based, etc.) A->B Guides initial column selection C Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) B->C Test with standard mobile phases D Optimization (Mobile Phase Composition, Flow Rate, Temperature) C->D Refine separation based on initial results E Method Validation (ICH Q2(R1)) D->E Confirm suitability for intended purpose

Caption: Workflow for Chiral HPLC Method Development and Validation.

Detailed Protocol: Enantiomeric Purity of Ketoprofen by Chiral HPLC

This protocol provides a general framework for the analysis of ketoprofen, a non-steroidal anti-inflammatory drug where the (S)-enantiomer possesses the therapeutic activity.[8]

1. System Preparation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
  • Chiral Stationary Phase: A polysaccharide-based column, such as a Lux Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)) column, is a good starting point.[8]
  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% acetic acid).[8] Filter and degas the mobile phase prior to use.

2. Sample Preparation:

  • Prepare a stock solution of racemic ketoprofen in the mobile phase at a concentration of approximately 1 mg/mL.
  • For the analysis of a dexketoprofen ((S)-ketoprofen) sample, prepare a solution at a similar concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[8]
  • Column Temperature: 20°C.[8]
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
  • Inject the dexketoprofen sample.
  • Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Versatile Alternative

NMR spectroscopy offers a powerful and often faster alternative to chiral HPLC for determining enantiomeric excess.[9] Since enantiomers are indistinguishable in an achiral solvent, the key to their differentiation by NMR is the use of a chiral auxiliary .[10]

Creating a Diastereomeric Environment

There are two primary strategies for creating a diastereomeric environment in the NMR tube:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form a mixture of diastereomers.[11] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative concentrations through the integration of well-resolved signals.[11] Mosher's acid is a classic example of a CDA.[11]

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte.[12] This interaction induces a chemical shift non-equivalence between the enantiomers in the NMR spectrum.[12]

Experimental Workflow: A Simplified Approach

The NMR workflow for ee determination is generally more straightforward than chiral HPLC method development.

cluster_1 NMR Analysis F Sample Preparation (Analyte in Deuterated Solvent) G Addition of Chiral Auxiliary (CDA or CSA) F->G Create diastereomeric environment H NMR Data Acquisition (High-Resolution Spectrum) G->H Measure distinct signals I Data Processing & Integration (Phasing, Baseline Correction, Integration) H->I Process the spectrum J Calculation of % ee I->J Quantify enantiomeric ratio

Caption: General workflow for enantiomeric excess determination by NMR.

Detailed Protocol: Enantiomeric Purity of an Amine using a Chiral Solvating Agent

This protocol provides a general procedure for the rapid determination of the enantiomeric excess of a chiral primary amine using a BINOL-derived chiral solvating agent.[13]

1. Sample Preparation:

  • In a clean, dry NMR tube, dissolve the chiral amine analyte (0.0125–0.2 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of chloroform-d).
  • Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

2. Addition of Chiral Solvating Agent:

  • Add the enantiomerically pure chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol) directly to the NMR tube.[13] The optimal molar ratio of CSA to analyte may require some optimization.
  • Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing.[13]

3. NMR Data Acquisition:

  • Insert the NMR tube into a spectrometer (e.g., 400 MHz).
  • Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 25°C).[13] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

4. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phasing, and baseline correction).
  • Identify a pair of well-resolved signals corresponding to the same proton on each of the two enantiomers.
  • Carefully integrate the areas of these two signals.
  • Calculate the enantiomeric excess using the formula: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Head-to-Head Comparison: Chiral HPLC vs. NMR

The choice between Chiral HPLC and NMR for enantiomeric excess determination depends on the specific requirements of the analysis. The following table provides a comparative overview of key performance metrics.

FeatureChiral HPLCNMR with Chiral Auxiliary
Principle Physical separation based on differential interaction with a Chiral Stationary Phase.[1]Spectroscopic differentiation via formation of diastereomers (covalent or non-covalent).[11][12]
Sensitivity (LOD/LOQ) Generally higher, capable of detecting trace enantiomeric impurities (e.g., <0.1%).[3]Generally lower, typically suitable for impurities at levels of ~0.5-1% and above.[12]
Accuracy & Precision Excellent accuracy and precision, often the method of choice for regulatory filings.[3]Good accuracy and precision, with reported excellent linear correlation to HPLC results.[14]
Analysis Time 15-60 minutes per sample, with potentially lengthy method development.[9]5-15 minutes per sample after sample preparation; method development is often faster.[9]
Sample Throughput Lower, especially when method development is required.[9]Higher, well-suited for reaction monitoring and high-throughput screening.[9]
Sample Consumption Low (micrograms).Higher (milligrams).[15]
Solvent Consumption High (e.g., >60 mL of mobile phase per sample).[9]Low (e.g., ~0.6 mL of deuterated solvent per sample).[9]
Destructive/Non-destructive Non-destructive, allowing for recovery of separated enantiomers.Non-destructive with CSAs; destructive with CDAs (analyte is chemically modified).[11][12]
Instrumentation Standard HPLC system with a chiral column.NMR spectrometer.
Method Validation Well-established protocols according to ICH guidelines (Q2(R1)).[3][16][17]Can be validated; parameters like specificity, linearity, and accuracy are assessed.

Conclusion: A Synergistic Approach to Chiral Purity

Both Chiral HPLC and NMR are powerful and reliable techniques for the determination of enantiomeric excess. The choice between them is not always a matter of one being definitively "better," but rather which is more "fit for purpose."

Chiral HPLC remains the gold standard for validated, high-sensitivity quantification of enantiomeric purity, especially for release testing in a regulated environment where detecting trace amounts of the undesired enantiomer is critical.[1] Its robustness and the physical separation of enantiomers provide a high degree of confidence in the results.

NMR spectroscopy , on the other hand, offers significant advantages in terms of speed, reduced solvent consumption, and often simpler method development.[9] This makes it an ideal tool for high-throughput screening, reaction monitoring, and in-process controls where rapid feedback is essential.

For a comprehensive and orthogonal approach to validating enantiomeric purity, the use of both techniques is highly recommended.[1] A rapid screen by NMR can provide initial insights, which can then be confirmed and rigorously quantified by a validated Chiral HPLC method. This synergistic use of both physical separation and spectroscopic differentiation provides the highest level of assurance in the stereochemical integrity of a chiral molecule.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral Separation: Advances in Techniques and Materials. (2025).
  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. (n.d.). Scribd. Retrieved from [Link]

  • Ismail, O. (2011). Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • Navarro-Pascual, E., et al. (1997). Determination of enantiomeric composition of ibuprofen in bulk drug by proton nuclear magnetic resonance spectroscopy with a chiral lanthanide chelate. Journal of Pharmaceutical and Biomedical Analysis.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives]. (2003). Yao Xue Xue Bao.
  • Aboul-Enein, H. Y., & Ali, I. (2001). HPLC on Chiralcel OJ-R for Enantiomer Separation and Analysis of Ketoprofen, from Horse Plasma, as the 9-Aminophenanthrene Derivative. Journal of Pharmacy and Pharmacology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Hu, Z. (2000). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Pharmaceutical Journal.
  • Ilisz, I., et al. (2024).
  • Lee, J. H., et al. (2006). Determination of Enantiomeric Purity of (S)-(+)-Ibuprofen by 1H-NMR using (-)-Cinchonidine as a Chiral Solvating Agent. Journal of the Korean Chemical Society.
  • Chiral separation of Ketoprofen on an achiral NH2 column by HPLC. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Tok, F. O., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - and 19F-NMR spectroscopic analysis. (2022). Semantic Scholar. Retrieved from [Link]

  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. (n.d.). JEOL.
  • Wenzel, T. J., & Wilcox, J. D. (2016).
  • Gschwind, R. M. (2007). REVIEWS. KIT - Institut für Organische Chemie.
  • Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Method development with CHIRALPAK® IA. (n.d.). HPLC.
  • Sasiene, Z., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. ChemistryOpen.
  • Sánchez, F. G., & Díaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Wenzel, T. J. (1991). NMR determination of enantiomeric purity. Chemical Reviews.
  • Alam, I., et al. (2012). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. International Journal of Pharmaceutical Sciences and Research.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2006). ResearchGate. Retrieved from [Link]

  • Zolezzi, C., et al. (2018). Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. Journal of the Brazilian Chemical Society.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014).
  • Wang, Y., et al. (2013). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
  • The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. (2013). SciELO.
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). EMA.
  • Redalyc.Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Redalyc. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Enantiomerically Pure Phenylglycines

Introduction: The Significance of Chiral Phenylglycine Enantiomerically pure phenylglycines and their derivatives are indispensable chiral building blocks in the modern pharmaceutical landscape. These non-proteinogenic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Phenylglycine

Enantiomerically pure phenylglycines and their derivatives are indispensable chiral building blocks in the modern pharmaceutical landscape. These non-proteinogenic amino acids are core structural components in a multitude of life-saving drugs, most notably semi-synthetic β-lactam antibiotics like ampicillin, amoxicillin, and cephalexin.[1][2][3] The specific stereochemistry of the phenylglycine side chain is critical for the biological activity and efficacy of these antibiotics. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access single-enantiomer phenylglycines is a topic of paramount importance for researchers in both academic and industrial settings.[4][5]

This guide provides an in-depth comparison of the primary strategies employed for the synthesis of enantiopure phenylglycines. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, compare performance with supporting data, and provide actionable protocols for key methodologies. The discussion will be framed around three principal approaches: Asymmetric Synthesis, Enzymatic and Chemoenzymatic Methods, and Classical Resolution Techniques.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereocenter selectively from achiral or prochiral precursors. This approach is often considered the most elegant and atom-economical.

The Asymmetric Strecker Synthesis

The Strecker synthesis, a three-component reaction of an aldehyde (benzaldehyde), a cyanide source, and an ammonia source, is a foundational method for α-amino acid production.[5][6] To render this process asymmetric, chiral auxiliaries or catalysts are employed to direct the stereochemical outcome.

A particularly powerful and industrially relevant variant utilizes a chiral amine auxiliary, such as (R)-phenylglycine amide, coupled with a Crystallization-Induced Asymmetric Transformation (CIAT) .[1][2][7]

Causality of the CIAT Method: This process is a stellar example of a self-validating system. Initially, the Strecker reaction between benzaldehyde, sodium cyanide, and the chiral auxiliary (R)-phenylglycine amide forms two diastereomeric α-aminonitriles. These diastereomers can epimerize in solution by reversibly forming the corresponding imine. One diastereomer, however, is significantly less soluble under the reaction conditions and selectively crystallizes out of the solution. According to Le Châtelier's principle, the equilibrium continuously shifts to form more of the insoluble diastereomer, driving the transformation to near-quantitative conversion into a single stereoisomer.[2] This elegant one-pot procedure achieves both high yield and exceptional diastereoselectivity.[1][2]

Experimental Data:

  • Yield: 76-93%[7]

  • Diastereomeric Ratio (d.r.): >99:1[1][2][7]

Catalytic Asymmetric Synthesis

Instead of stoichiometric chiral auxiliaries, catalytic amounts of a chiral molecule can be used to induce enantioselectivity. This is a highly desirable approach due to catalyst turnover and reduced waste.

  • Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, such as Cinchona alkaloid derivatives or chiral spiro ammonium salts, can effectively catalyze the asymmetric Strecker reaction or the alkylation of glycine Schiff bases.[8][9] These catalysts shepherd the reactants across an aqueous/organic phase boundary, creating a chiral environment that dictates the stereochemistry of the bond-forming step. The employment of Cinchona-derived PTC agents is considered a highly reliable method for producing a wide range of α-amino acids with high yields and excellent enantioselection.[8]

  • Asymmetric Hydrogenation: Another cornerstone of asymmetric catalysis is the hydrogenation of prochiral olefins or imines using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine ligands).[8] This method involves creating a phenylglycine precursor with a double bond at the α-position (a dehydroamino acid derivative) and then reducing this bond with hydrogen gas in the presence of the chiral catalyst to set the stereocenter with high fidelity.

Enzymatic and Chemoenzymatic Methods: The Power of Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes to resolve racemic mixtures or perform asymmetric transformations under mild, environmentally benign conditions.

Enzymatic Kinetic Resolution

In a classic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. The two can then be separated based on their different chemical properties.

  • Hydrolysis of Racemic Amides/Esters: A common industrial strategy involves the synthesis of a racemic N-acyl-phenylglycine ester or amide. An enzyme, such as an aminopeptidase or a protease like α-chymotrypsin, will stereoselectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, while leaving the D-enantiomer ester/amide untouched.[10][11] The resulting acid and ester/amide can then be easily separated. The use of immobilized enzymes on a solid support is particularly advantageous as it simplifies catalyst removal and recycling.[10][11]

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

DKR represents a significant advancement over standard kinetic resolution by overcoming its inherent 50% yield limitation. In this process, the chemical synthesis is coupled with an enzymatic reaction and an in situ racemization of the unwanted enantiomer.

The Strecker-Nitrilase DKR System: This is arguably one of the most efficient and "green" routes to enantiopure phenylglycines.[6]

  • Chemical Step: A standard Strecker reaction is performed to produce racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia.[12]

  • Biocatalytic Step: A highly enantioselective nitrilase enzyme is introduced. This enzyme specifically hydrolyzes one enantiomer of the nitrile (e.g., (R)-phenylglycinonitrile) to the desired amino acid ((R)-phenylglycine).[4][6]

  • In Situ Racemization: The key to the "dynamic" process is that the unreacted (S)-phenylglycinonitrile is racemized back to the (R/S)-mixture under the reaction conditions. The choice of an alkaline pH (e.g., ≥ 9.5) is a critical experimental parameter; it must be high enough to facilitate rapid racemization of the remaining nitrile but mild enough to not denature the enzyme.[6][12]

This concurrent racemization and selective hydrolysis allows the entire racemic starting material to be converted into a single enantiomeric product, with theoretical yields approaching 100%.

Experimental Data:

  • Yield: Up to 81% (relative to initial benzaldehyde)[4][12]

  • Enantiomeric Excess (e.e.): ≥95%[4][12]

Classical and Other Established Methods

Bucherer-Bergs Reaction followed by Resolution

The Bucherer-Bergs reaction is a multicomponent synthesis that reacts a carbonyl compound, cyanide, and ammonium carbonate to form a hydantoin intermediate.[4][13][14] This method is robust and uses inexpensive starting materials, making it suitable for large-scale production.[15] However, the initial product is racemic. The resulting hydantoin or the final phenylglycine (after hydrolysis of the hydantoin) must be subjected to a separate resolution step, often using enzymatic methods or classical resolution with a chiral resolving agent.[16][17]

Comparative Summary of Synthetic Routes

MethodKey Reagents / CatalystTypical YieldStereoselectivity (e.e. / d.r.)AdvantagesDisadvantages
Asymmetric Strecker (CIAT) Benzaldehyde, NaCN, (R)-Phenylglycine amide (chiral auxiliary)76-93%[7]>99:1 d.r.[1][2]Excellent stereocontrol, high yield, one-pot procedure.Uses stoichiometric chiral auxiliary, involves toxic cyanide.
Catalytic Asymmetric Hydrogenation Phenylglycine precursor (e.g., dehydroamino acid), H₂, Chiral Metal Catalyst (Rh, Ru)High>95% e.e.[8]High atom economy, low catalyst loading, well-established.Requires specialized high-pressure equipment, expensive catalysts.
Enzymatic Kinetic Resolution Racemic N-acyl-phenylglycine ester, Hydrolase enzyme (e.g., aminopeptidase)<50% (per enantiomer)>98% e.e.Mild conditions, high enantioselectivity, "green" process.Maximum theoretical yield is 50%, requires separation of product and unreacted starting material.
Chemoenzymatic DKR Benzaldehyde, NaCN, NH₃, Enantioselective NitrilaseUp to 81%[4]≥95% e.e.[4][12]Theoretical yield up to 100%, mild conditions, combines chemical and enzymatic efficiency.Requires careful pH control for racemization, enzyme stability can be a concern.
Bucherer-Bergs + Resolution Benzaldehyde, KCN, (NH₄)₂CO₃, followed by resolving agent/enzymeVariable (depends on resolution)>99% e.e. (post-resolution)Uses very inexpensive starting materials, robust and scalable.Produces a racemic mixture requiring a separate, often costly, resolution step.

Visualizing the Workflows

Strecker_CIAT cluster_inputs Starting Materials cluster_reaction One-Pot Reaction cluster_outputs Products benzaldehyde Benzaldehyde strecker Asymmetric Strecker Reaction benzaldehyde->strecker na_cn NaCN na_cn->strecker auxiliary (R)-Phenylglycine Amide auxiliary->strecker equilibrium Diastereomer Equilibrium (in solution) strecker->equilibrium ciat Crystallization-Induced Asymmetric Transformation equilibrium->ciat Selective Precipitation product Single Diastereomer α-Aminonitrile (d.r. > 99:1) ciat->product final_product Enantiopure Phenylglycine (after hydrolysis) product->final_product Hydrolysis & Auxiliary Removal

Caption: Workflow for Asymmetric Strecker Synthesis with CIAT.

Chemoenzymatic_DKR cluster_inputs Starting Materials cluster_process One-Pot Chemoenzymatic Process (pH ≥ 9.5) cluster_output Final Product benzaldehyde Benzaldehyde strecker Chemical Strecker Synthesis benzaldehyde->strecker cyanide KCN / NaCN cyanide->strecker ammonia NH₃ ammonia->strecker racemate Racemic Phenylglycinonitrile (R-PGN & S-PGN) strecker->racemate nitrilase (R)-Selective Nitrilase Enzyme racemate->nitrilase R-PGN racemization In Situ Racemization of S-PGN racemate->racemization S-PGN product (R)-Phenylglycine (e.e. ≥ 95%) nitrilase->product racemization->racemate

Caption: Workflow for Chemoenzymatic Dynamic Kinetic Resolution.

Detailed Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis via CIAT using (R)-Phenylglycine Amide

(Based on the principles described by Boesten et al.)[1][2]

  • Reaction Setup: To a stirred solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water, add a solution of sodium cyanide (1.05 eq) and acetic acid (1.05 eq) at 25 °C.

  • Transformation: Heat the resulting suspension to 70 °C and stir vigorously. The initially formed mixture of diastereomeric aminonitriles will begin to transform as the less soluble (R,S)-diastereomer selectively precipitates.

  • Monitoring: Monitor the diastereomeric ratio (d.r.) of the solid precipitate over time by taking small aliquots and analyzing via ¹H NMR. The reaction is typically complete within 24-30 hours, at which point the d.r. should exceed 99:1.

  • Isolation: Cool the reaction mixture to room temperature and isolate the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to yield the nearly diastereomerically pure (R,S)-α-aminonitrile.

  • Hydrolysis: Hydrolyze the resulting aminonitrile and remove the chiral auxiliary. This can be accomplished by heating in 6 N HCl at 100 °C, followed by workup and crystallization to yield the final enantiopure amino acid (e.g., (S)-tert-leucine in the case of pivaldehyde).

Rationale: The use of water as a solvent and elevated temperature (70 °C) are crucial for facilitating both the equilibrium between the diastereomers in solution and the selective crystallization of the desired product, which are the cornerstones of the CIAT process.[2]

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution of Phenylglycinonitrile

(Based on the principles described by Eppinger, Stolz et al.)[4][6][12]

  • Aminonitrile Synthesis: In a sealed reactor, combine benzaldehyde (1.0 eq), ammonium chloride (1.5 eq), and sodium cyanide (1.1 eq) in an aqueous buffer solution adjusted to pH 9.5. Stir at room temperature for 4-6 hours to form racemic phenylglycinonitrile.

  • Biocatalyst Preparation: Prepare a suspension of resting whole cells of E. coli engineered to overexpress a highly (R)-selective nitrilase variant. The cells should be washed and resuspended in the same pH 9.5 buffer.

  • Enzymatic Conversion: Add the prepared cell suspension directly to the crude reaction mixture containing the racemic phenylglycinonitrile. Maintain the temperature at 30 °C and continue to stir.

  • Monitoring: Monitor the reaction progress by chiral HPLC. Track the disappearance of the phenylglycinonitrile enantiomers and the formation of (R)-phenylglycine.

  • Workup: Once the reaction has reached completion (typically 24-48 hours), remove the cell catalyst by centrifugation or filtration. Acidify the supernatant to precipitate the (R)-phenylglycine product. Isolate the product by filtration, wash, and dry.

Rationale: The pH of 9.5 is a critical compromise: it is high enough to promote the necessary chemical racemization of the (S)-aminonitrile, thereby feeding the enzymatic process, yet it is within the tolerance range for the robust whole-cell biocatalyst.[6][12] This one-pot, two-step cascade avoids intermediate purification, significantly improving process efficiency.

Conclusion

The synthesis of enantiomerically pure phenylglycines is a mature field with several powerful and viable strategies. The choice of the optimal route is a multifactorial decision balancing economic, environmental, and technological considerations.

  • For large-scale industrial production where cost and sustainability are paramount, chemoenzymatic dynamic kinetic resolution (DKR) stands out as a state-of-the-art method, offering high yields, excellent enantioselectivity, and mild operating conditions.

  • The asymmetric Strecker synthesis featuring a crystallization-induced asymmetric transformation (CIAT) is an exceptionally elegant and efficient alternative, providing outstanding stereocontrol in a single, self-correcting operation.

  • Catalytic asymmetric methods remain at the forefront of academic and industrial research, offering the promise of high efficiency and atom economy, though catalyst cost and development can be a barrier.

  • Classical methods like the Bucherer-Bergs synthesis followed by resolution retain their relevance due to the use of inexpensive commodity chemicals, although they are less efficient due to the need for a separate resolution step.

For researchers and drug development professionals, a thorough understanding of these diverse methodologies is essential for making informed decisions in the synthesis of chiral pharmaceutical intermediates and active ingredients.

References

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available from: [Link]

  • Kaptein, B., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available from: [Link]

  • Lee, S.-H., & Lee, E.-K. (2001). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Bulletin of the Korean Chemical Society. Available from: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available from: [Link]

  • Bayer, A. G. (n.d.). Stereo selective resolution of phenylglycine derivatives with enzymeresins. SciSpace. Available from: [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. Available from: [Link]

  • Maruoka, K. (2003). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Journal of Synthetic Organic Chemistry, Japan, 61(9), 867-874. Available from: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Harvard University. Available from: [Link]

  • Juaristi, E., & Soloshonok, V. A. (2003). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Chirality, 15(Suppl 1), S1-S2. Available from: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen Research Database. Available from: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. Available from: [Link]

  • van den Nieuwendijk, A. M. C. H., et al. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. Available from: [Link]

  • Meyer, H., et al. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
  • Various Authors. (2025). Enzymic resolution of DL-phenylglycine. ResearchGate. Available from: [Link]

  • Eppinger, E., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS Server of the University of Stuttgart. Available from: [Link]

  • Hoben, M., et al. (2018). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 20(17), 4095-4102. Available from: [Link]

  • Jew, S., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(13), 5248–5257. Available from: [Link]

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available from: [Link]

  • Tan, Z., et al. (2022). Phenylglycine from Biobased L-Phenylalanine. bioRxiv. Available from: [Link]

  • Various Authors. (n.d.). Production of enantiopure (R)‐2‐phenylglycinols 1 a-l and (S)‐2‐phenylglycinol 1 a. ResearchGate. Available from: [Link]

  • Alonso, F. O. M., et al. (2008). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. SciELO. Available from: [Link]

  • Tan, Z., et al. (2022). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • Various Authors. (2016). A kind of method preparing p-chlorophenylglycine. Google Patents.
  • Various Authors. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. Available from: [Link]

  • Alonso, F. O. M., et al. (2008). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. ResearchGate. Available from: [Link]

  • Ware, E. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(10), 2455. Available from: [Link]

  • Various Authors. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available from: [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-35. Available from: [Link]

Sources

Validation

Comparative Molecular Docking and Efficacy Guide: Phenylglycine Derivatives in Target Protein Modulation

Executive Summary Phenylglycine is a non-natural aromatic amino acid that has emerged as a privileged scaffold in rational drug design. Unlike aliphatic amino acids (e.g., valine, leucine), phenylglycine derivatives offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylglycine is a non-natural aromatic amino acid that has emerged as a privileged scaffold in rational drug design. Unlike aliphatic amino acids (e.g., valine, leucine), phenylglycine derivatives offer unique conformational rigidity and the capacity to engage in robust π-π and cation-π interactions within protein binding pockets.

This guide objectively compares the molecular docking performance and in vitro efficacy of phenylglycine derivatives against alternative aliphatic scaffolds and commercial standards. To provide a comprehensive cross-therapeutic analysis, we evaluate these compounds across two distinct targets: Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A) and Butyrylcholinesterase (BChE) .

Mechanistic Rationale: The Phenylglycine Advantage

Causality Behind the Scaffold Choice: In protein-ligand interactions, binding affinity is heavily dictated by the thermodynamic stability of the complex. Aliphatic side chains (such as those in valine or leucine) rely primarily on weak van der Waals forces and hydrophobic packing. In contrast, the phenyl ring of phenylglycine acts as an electron-rich π-system. When docked into active sites rich in aromatic residues (such as Tryptophan or Tyrosine), phenylglycine derivatives undergo parallel-displaced or T-shaped π-π stacking. This anchors the ligand securely while restricting the entropic penalty upon binding due to the inherent rigidity of the phenylglycine backbone.

Target 1: Hepatitis C Virus (HCV) NS5A

HCV NS5A is a zinc-binding phosphoprotein essential for viral RNA replication and particle assembly. Domain I of NS5A forms a homodimer (PDB: 3FQM) characterized by a highly conserved monomer-monomer interface[1].

Efficacy Comparison

Bis-imidazolyl phenyl butadiyne derivatives utilizing different amino acid capping groups were evaluated for their antiviral efficacy. Experimental data demonstrates that phenylglycine capping groups yield superior antiviral activity compared to leucine and valine derivatives[2].

Furthermore, stereochemistry plays a critical role in docking orientation. The D-enantiomer of the phenylglycine derivative (Compound 10a) exhibited an EC50 of 0.1 nM, vastly outperforming its L-enantiomer counterpart (Compound 9a, EC50 = 62.0 nM) due to optimal spatial alignment within the dimeric interface[2].

Table 1: Comparative Efficacy of Amino Acid Capping Groups in HCV NS5A Inhibitors
Capping GroupStereochemistryEC50 (nM)Selectivity Index (SI50)Structural Binding Rationale
Phenylglycine (10a) D-enantiomer0.1> 9990Optimal π-stacking at the dimeric interface[2]
Phenylglycine (9a) L-enantiomer62.0> 1000Suboptimal spatial orientation[2]
Leucine (8a) D-enantiomer85.4> 1000Lacks aromatic anchoring capabilities[2]
Valine (6a) D-enantiomer96.6> 1000Weaker hydrophobic interactions[2]

Target 2: Butyrylcholinesterase (BChE) for Alzheimer's Disease

BChE is a primary enzyme responsible for degrading acetylcholine in advanced stages of Alzheimer's disease. The active site of BChE (PDB: 5DYW) features a deep catalytic gorge lined with aromatic residues, making it an ideal target for aromatic scaffolds[3].

Efficacy Comparison

Novel phenylglycine sulfonamide derivatives (Compounds 30 and 33) were compared against the FDA-approved standard, Donepezil (DNP)[4]. Molecular docking revealed that phenylglycine derivatives formed highly stable complexes with BChE, outperforming the binding energy of Donepezil. Compound 33 achieved a binding energy of -10.23 kcal/mol, driven by strong hydrogen bonding with Asp70 and Tyr332, and π-π interactions with Trp430[4].

Table 2: Molecular Docking Energies and Key Interactions in BChE
LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Compound 33 (Phenylglycine) -10.23Asp70, Tyr332, Trp430, Ala328H-bond, π-π, π-σ[4]
Compound 30 (Phenylglycine) -9.66Gly116, Tyr128, Trp82, Glu197H-bond, π-π, π-anion[4]
Donepezil (Standard) > -9.66 (Lower affinity)Trp82, His438H-bond, π-π[4]

Self-Validating Experimental Protocols

As a standard practice in computational drug discovery, a docking protocol must be self-validating to ensure trustworthiness and reproducibility. Below is the step-by-step methodology used to generate the comparative docking data.

Protocol: Self-Validating Molecular Docking Workflow
  • Protein Preparation: Retrieve crystal structures (e.g., PDB: 5DYW for BChE or 3FQM for HCV NS5A) from the Protein Data Bank[1],[3]. Remove water molecules, add polar hydrogens, and assign Gasteiger partial charges.

  • Ligand Preparation: Sketch phenylglycine derivatives and standard ligands (e.g., Donepezil). Minimize energy using the MM2 or OPLS3 force field to ensure proper 3D conformation.

  • Grid Generation: Define the active site bounding box centered strictly on the co-crystallized native ligand.

  • Self-Validation (Critical Step): Redock the native co-crystallized ligand into the defined grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

    • Causality Rule: The docking parameters are only considered valid if the RMSD is < 2.0 Å. For instance, the BChE redocking protocol yields a highly precise RMSD of 0.889 Å[3]. If RMSD > 2.0 Å, grid parameters must be adjusted before proceeding.

  • Production Docking: Dock the phenylglycine derivatives using AutoDock Vina or Glide. Rank poses based on empirical scoring functions (kcal/mol).

  • Molecular Dynamics (MD) Refinement: Subject the top-ranked complexes to 100 ns MD simulations using AMBER (GAFF2 force field) to verify the temporal stability of the π-π interactions and hydrogen bonds[4].

Visualizations

Workflow A Protein Preparation (PDB: 3FQM / 5DYW) C Grid Generation (Active Site Definition) A->C B Ligand Preparation (Phenylglycine Derivatives) D Molecular Docking (AutoDock Vina / Glide) B->D C->D E Self-Validation (Redocking RMSD < 2.0 Å) D->E E->D Fail (Refine) F Binding Energy Calculation (MM-GBSA) E->F Pass G Interaction Analysis (π-π, H-bonds, cation-π) F->G

Figure 1: Self-validating molecular docking workflow ensuring structural accuracy via RMSD thresholds.

SAR Root Phenylglycine Scaffold Arom Aromatic Ring (π-π / cation-π interactions) Root->Arom Chiral Chiral Center (Stereospecificity) Root->Chiral Subst Capping Group (H-bond donors/acceptors) Root->Subst BChE BChE Strong π-stacking with Trp430 (ΔG = -10.23 kcal/mol) Arom->BChE HCV HCV NS5A D-enantiomer > L-enantiomer (EC50 = 0.1 nM) Chiral->HCV Subst->BChE

Figure 2: Structure-Activity Relationship (SAR) mapping of the phenylglycine scaffold across targets.

References

  • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors . MDPI Molecules. URL:[Link]

  • Effect of sulfonamide derivatives of phenylglycine on scopolamine‐induced amnesia in rats . National Institutes of Health (NIH) / PubMed. URL:[Link]

  • 3FQM: Crystal structure of a novel dimeric form of HCV NS5A domain I protein . RCSB Protein Data Bank. URL: [Link]

  • Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening . MDPI Molecules. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid—often utilized as a chiral non-proteinogenic amino acid bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid—often utilized as a chiral non-proteinogenic amino acid building block in the synthesis of semi-synthetic antibiotics and peptide therapeutics—requires rigorous lifecycle management. While not acutely lethal, its amphoteric nature, fine crystalline structure, and environmental persistence demand strict adherence to laboratory safety and environmental compliance protocols.

As a trusted partner in laboratory safety, this guide provides drug development professionals with a self-validating, field-proven framework for the safe containment, remediation, and disposal of this chemical.

Risk Assessment & Hazard Causality

To design an effective disposal strategy, scientists must first understand the mechanistic causality behind the compound's hazards:

  • Zwitterionic Reactivity: The molecule contains both a primary amine and a carboxylic acid, making it amphoteric. In unbuffered aqueous waste streams, extreme pH shifts can cause sudden precipitation or mild exothermic reactions.

  • Oxidation Susceptibility: The phenolic hydroxyl group is highly prone to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a generic waste carboy can generate reactive quinone intermediates, leading to pressure accumulation.

  • Mechanical Irritation & Aerosolization: As a dry powder, the compound is classified under GHS as a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard for respiratory irritation[1]. Aerosolization must be prevented to mitigate inhalation risks.

  • Ecological Toxicity: Aromatic amino acid derivatives exert a high Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). Discharging this compound into municipal sewers disrupts local aquatic ecosystems and violates environmental regulations[2].

Quantitative Parameters for Waste Management

To ensure compliance and safety, all operational workflows must adhere to the following quantitative thresholds:

ParameterQuantitative Limit / RangeOperational Implication
Target pH for Aqueous Waste 6.0 – 9.0Prevents exothermic reactions and zwitterion precipitation in closed carboys[3].
On-Site Storage Limit (LQG) ≤ 90 DaysLarge Quantity Generators must dispose of waste within 90 days per EPA RCRA[4].
On-Site Storage Limit (SQG) ≤ 180 DaysSmall Quantity Generators have up to 180 days before mandatory TSDF transfer[4].
Incineration Temperature > 1,000 °CRequired for complete thermal destruction of the aromatic ring and nitrogen oxides.

Experimental Disposal Protocols

The following step-by-step methodologies represent a self-validating system. Each phase includes a verification step to ensure the protocol has been executed correctly before moving to the next.

Phase 1: Solid Waste Segregation

Applicable to unreacted powder, contaminated filter papers, and disposable PPE.

  • Collection: Gather all solid residues inside a certified chemical fume hood to prevent cross-draft aerosolization.

  • Primary Containment: Place the materials into a clear, heavy-duty polyethylene bag. Seal the bag using a gooseneck tie method to trap any residual dust.

  • Secondary Containment: Transfer the sealed bag into a rigid, leak-proof High-Density Polyethylene (HDPE) drum.

  • Labeling: Affix an OSHA-compliant label indicating "Hazardous Waste: Contains (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid. Warning: Irritant." This complies with the OSHA Hazard Communication Standard (HCS) 29 CFR 1910.1200[5].

  • Validation: Invert the sealed primary bag gently prior to placing it in the secondary drum to visually confirm the absence of particulate leaks.

Phase 2: Aqueous & Solvent Waste Processing

Applicable to HPLC effluents, reaction mother liquors, and buffer solutions.

  • Compatibility Check: Verify the designated organic waste carboy contains zero strong oxidizing agents.

  • pH Neutralization: Slowly titrate the waste mixture to a neutral pH (6.0–9.0) using dilute sodium bicarbonate (for acidic waste) or dilute acetic acid (for basic waste)[3].

  • Transfer: Use a chemically compatible, grounded funnel to transfer the liquid into the carboy.

  • Storage: Cap the carboy with a vented closure to prevent pressure accumulation from potential off-gassing.

  • Validation: Dip a universal pH indicator strip into the final mixture to visually confirm the pH is strictly between 6.0 and 9.0 before sealing the container.

Phase 3: Accidental Spill Remediation
  • Isolation & PPE: Evacuate non-essential personnel. Don a NIOSH-approved N95/P100 particulate respirator, chemical splash goggles, and double nitrile gloves.

  • Containment (No Dry Sweeping): Dry sweeping is strictly prohibited as it aerosolizes the irritant powder[6]. Instead, mist the spilled powder lightly with water to suppress dust generation, or utilize an intrinsically safe, HEPA-filtered vacuum.

  • Collection: Wipe the dampened area with absorbent pads. Place all cleanup materials into the Phase 1 solid waste container.

  • Validation: Shine a high-intensity flashlight parallel to the floor surface to detect any remaining crystalline residue.

Phase 4: Final Cradle-to-Grave Disposal
  • Manifest Generation: Prepare a Uniform Hazardous Waste Manifest. Under EPA guidelines, the generator retains "cradle-to-grave" liability for the chemical[7].

  • TSDF Handoff: Transfer the waste to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Method: Ensure the disposal contract specifies high-temperature incineration. This completely oxidizes the organic framework into carbon dioxide, water, and nitrogen oxides (NOx), permanently eliminating environmental toxicity.

Operational Workflow Visualization

DisposalWorkflow Start Waste Source: (2R)-2-Amino-2-(4-hydroxy- 3-methylphenyl)acetic acid Solid Solid Powder & Contaminated PPE Start->Solid Liquid Aqueous / Solvent Mixtures Start->Liquid Spill Accidental Powder Spill Start->Spill Solid_Disp Seal in HDPE Container (Double-lined) Solid->Solid_Disp Liquid_Disp Neutralize pH (6.0-9.0) Store in Vented Carboy Liquid->Liquid_Disp Spill_Disp Wet-wipe / HEPA Vacuum (Strictly No Dry Sweeping) Spill->Spill_Disp Labeling Apply OSHA GHS Labels (29 CFR 1910.1200) Solid_Disp->Labeling Liquid_Disp->Labeling Spill_Disp->Solid_Disp Incineration EPA-Licensed TSDF High-Temp Incineration Labeling->Incineration

Figure 1: Workflow for the safe disposal of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Overview and Alignment with GHS." OSHA.gov. Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: D-(-)-4-Hydroxyphenylglycine." Fishersci.fi. Available at: [Link]

  • MolBest. "Safety Data Sheet: D-4-Hydroxyphenylglycine (Disposal Considerations & Neutralization)." Molbest.com. Available at: [Link]

  • Hazardous Waste Experts. "What does the EPA Mean by 'Cradle-to-Grave' Responsibility?" Hazardouswasteexperts.com. Available at:[Link]

  • MCF Environmental Services. "Proper Ways to Collect and Transport Industrial Waste (Storage Limitations)." Mcfenvironmental.com. Available at:[Link]

Sources

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